(S)-2-ethylbutyl 2-aminopropanoate
Description
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Properties
CAS No. |
946565-74-8 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-ethylbutyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-8(5-2)6-12-9(11)7(3)10/h7-8H,4-6,10H2,1-3H3/t7-/m0/s1 |
InChI Key |
BBDQDTSBXDTVIF-ZETCQYMHSA-N |
Isomeric SMILES |
CCC(CC)COC(=O)[C@H](C)N |
Canonical SMILES |
CCC(CC)COC(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: (S)-2-Ethylbutyl 2-Aminopropanoate Hydrochloride
The following is an in-depth technical guide regarding (S)-2-ethylbutyl 2-aminopropanoate hydrochloride (CAS 946511-97-3), structured for researchers and drug development professionals.
CAS Number: 946511-97-3 Synonyms: 2-Ethylbutyl L-alaninate HCl; L-Alanine 2-ethylbutyl ester hydrochloride Primary Application: Critical chiral intermediate for Remdesivir (GS-5734)
Executive Summary & Chemical Profile
(S)-2-ethylbutyl 2-aminopropanoate hydrochloride is the L-alanine ester precursor utilized in the synthesis of phosphoramidate prodrugs, most notably Remdesivir .[1] Its structural design is a hallmark of the ProTide technology , where the specific 2-ethylbutyl ester moiety is engineered to balance lipophilicity for cellular permeability with susceptibility to intracellular enzymatic cleavage.
Physicochemical Specifications
| Property | Specification |
| Molecular Formula | C |
| Molecular Weight | 209.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 75.0 – 79.0 °C |
| Chirality | (S)-configuration (L-Alanine derivative) |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.[1][2] |
| Hygroscopicity | Moderate; requires storage under inert atmosphere (Argon/Nitrogen).[1] |
The "ProTide" Mechanism: Why This Ester?
In drug development, the selection of the 2-ethylbutyl ester is not arbitrary.[1] It serves a specific mechanistic function in the metabolic activation of nucleotide analogs.[1]
Mechanism of Action:
-
Cellular Entry: The ester masks the polar carboxyl group of the alanine, increasing the lipophilicity of the parent drug (Remdesivir), allowing passive diffusion across the cell membrane.[1]
-
Enzymatic Activation: Once intracellular, the ester is hydrolyzed specifically by Cathepsin A (and to a lesser extent Carboxylesterase 1).[1]
-
Nucleophilic Attack: The revealed carboxylate attacks the phosphorus center, displacing the phenol group to form a cyclic anhydride intermediate, which rapidly hydrolyzes to the active monophosphate.[1]
The 2-ethylbutyl group provides the optimal steric bulk to ensure the prodrug is stable in plasma (avoiding premature degradation) while remaining a substrate for intracellular hydrolases.[1]
Visualization: ProTide Activation Pathway
[1]
Synthetic Methodology
The synthesis of CAS 946511-97-3 requires strict control over stereochemistry to prevent racemization of the L-alanine center. The industrial standard involves direct esterification activated by thionyl chloride or acid-catalyzed dehydration.
Protocol: Direct Esterification via Thionyl Chloride
Objective: Synthesize 2-ethylbutyl L-alaninate HCl with >99% ee.
Reagents:
-
L-Alanine (1.0 eq)[1]
-
2-Ethyl-1-butanol (5.0 eq, serves as solvent and reactant)[1]
-
Thionyl Chloride (SOCl
) (1.2 eq)[1] -
MTBE (Methyl tert-butyl ether) for precipitation.[1]
Step-by-Step Workflow:
-
Activation (0°C): Charge a reactor with 2-ethyl-1-butanol. Cool to 0–5°C under N
.[1] Dropwise add Thionyl Chloride over 60 minutes.[1] Caution: Exothermic reaction with HCl gas evolution.[1] -
Addition: Add L-Alanine portion-wise to the solution.
-
Reflux (90°C): Heat the slurry to 90°C. The mixture will become homogenous as the ester forms. Maintain for 12–15 hours.
-
Distillation: Distill off excess 2-ethyl-1-butanol and SO
under reduced pressure. -
Crystallization:
-
Filtration & Drying: Filter the solid and wash with cold MTBE.[1] Dry under vacuum at 40°C.[1]
Critical Control Point (CCP):
-
Temperature: Exceeding 100°C significantly increases the risk of racemization.[1]
-
Water Content: The system must be anhydrous.[1] Moisture leads to hydrolysis back to L-alanine.
Visualization: Synthesis Workflow
Analytical Characterization & Quality Control
To validate the compound for pharmaceutical use, the following analytical parameters must be met.
Nuclear Magnetic Resonance (NMR)[1][4]
-
1H NMR (400 MHz, DMSO-d6):
-
Interpretation: The doublet at 4.08 ppm confirms the ester linkage to the branched 2-ethylbutyl group.
Chiral HPLC (Enantiomeric Purity)
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90:10:0.1).[1]
-
Detection: UV at 210 nm.[1]
-
Acceptance Criteria: L-isomer
99.5%; D-isomer 0.5%. -
Note: The D-isomer is considered an impurity that lowers the antiviral potency of the final drug.
Safety and Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1][3]
-
Storage: Store at 2-8°C. The ester bond is susceptible to hydrolysis; protect from moisture.
-
Handling: Use in a fume hood.[1] Avoid inhalation of dust.[1]
References
-
PubChem. (2024).[1][4] 2-Ethylbutyl 2-aminopropanoate.[4][5][6][7][8][9][10] National Library of Medicine.[1] [Link][1]
-
Siegel, D., et al. (2017).[1] Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. [Link][1]
-
Eastman, R. T., et al. (2020).[1] Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science.[1] [Link][1]
-
Mehellou, Y., et al. (2018).[1] The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry. [Link][1]
-
European Medicines Agency. (2020).[1] Assessment Report: Veklury (Remdesivir). [Link][1]
Sources
- 1. Remdesivir - Wikipedia [en.wikipedia.org]
- 2. Remdesivir N-2 intermediate | C15H17N5O4 | CID 76813231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. D-Alanine tert-butyl ester hydrochloride | C7H16ClNO2 | CID 16211919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylbutyl 2-aminopropanoate | C9H19NO2 | CID 74956978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. watson-int.com [watson-int.com]
- 6. watsonnoke.com [watsonnoke.com]
- 7. (S)-2-ethylbutyl 2-aminopropanoate Hydrochloride CAS 946511-97-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. L-Alanine 2-Ethylbutyl Ester Hydrochloride [lgcstandards.com]
- 9. (S)-2-Ethylbutyl 2-aminopropanoate hydrochloride, 2 g, CAS No. 946511-97-3 | Impurities | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 10. 946511-97-3|(S)-2-Ethylbutyl 2-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]
Architectural Analysis and Synthetic Utility of (S)-2-Ethylbutyl 2-Aminopropanoate
A Technical Whitepaper on the ProTide Moiety[1]
Executive Summary
(S)-2-ethylbutyl 2-aminopropanoate (often utilized as its hydrochloride or tosylate salt) represents a critical auxiliary in modern antiviral drug design.[1][2] It serves as the lipophilic "tail" in the McGuigan ProTide technology, most notably acting as the masking group in Remdesivir (GS-5734) . Its structural design is not arbitrary; it is a precise engineering solution to two biological barriers: cellular permeability and enzymatic activation .
This guide provides a deep technical analysis of this molecule, detailing its synthesis, structural logic, and the self-validating mechanism of its intracellular activation.
Molecular Architecture & Design Logic
The molecule is an ester conjugate of L-Alanine and 2-ethylbutan-1-ol . Its efficacy relies on three specific structural pillars:
| Structural Component | Chemical Feature | Biological Function |
| Amino Acid Core | (S)-2-aminopropanoate (L-Alanine) | Stereospecific Recognition: The (S)-configuration is strictly required for recognition by the intracellular enzyme Cathepsin A (CatA).[1] The (R)-enantiomer is a poor substrate, leading to failed drug activation. |
| Ester Moiety | 2-ethylbutyl group | Lipophilicity & Sterics: The branched 6-carbon chain increases logP, facilitating passive diffusion through the cell membrane.[1] The steric bulk protects the ester from premature hydrolysis by non-specific plasma esterases. |
| Amine Terminus | Primary amine (Free/Salt) | Nucleophilic Handle: In the final drug synthesis, this amine forms a P-N bond with the nucleoside phosphate, creating the phosphoramidate prodrug. |
Structural Visualization
The following diagram illustrates the synthesis of the stable salt form, which is the industry-standard reagent for manufacturing ProTides.
Figure 1: Industrial synthesis workflow for the stable tosylate salt of the ProTide ester.
Experimental Protocol: Synthesis & Characterization
Scientific Integrity Note: The free base of this ester is an oil and is prone to racemization and degradation. For research and manufacturing, it is almost exclusively handled as the p-toluenesulfonate (tosylate) or hydrochloride salt. The protocol below describes the tosylate synthesis, favored for its crystallinity and non-hygroscopic nature.
Reagents
-
L-Alanine: 1.0 eq (Must be >99% ee to ensure final product quality)
-
2-Ethylbutan-1-ol: 2.5 eq (Excess serves as solvent/reactant)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH): 1.1 eq
-
Solvent: Toluene (Reagent grade)
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add L-Alanine (89.1 g, 1.0 mol), p-TsOH·H₂O (209.2 g, 1.1 mol), and 2-ethylbutan-1-ol (255 g, 2.5 mol) into the flask. Add Toluene (500 mL).
-
Reflux (The Driving Force): Heat the mixture to vigorous reflux (~110°C). Water generated by the esterification will co-distill with toluene and collect in the Dean-Stark trap.
-
Causality: Removal of water shifts the equilibrium toward the ester (Le Chatelier’s principle).
-
-
Monitoring: Continue reflux until water collection ceases (approx. 5-8 hours). The solid L-Alanine should fully dissolve, indicating conversion.
-
Workup: Cool the solution to roughly 50°C. Concentrate under reduced pressure to remove toluene and excess alcohol.
-
Crystallization: Add Ethyl Acetate (400 mL) to the residue. Heat to dissolve, then slowly add Hexanes (or Heptane) until turbidity is observed. Cool slowly to 0°C.
-
Filtration: Collect the white crystalline solid via vacuum filtration. Wash with cold Hexanes. Dry in a vacuum oven at 45°C.
Quality Control Data (Self-Validating Metrics)
| Parameter | Specification | Validation Method |
| Appearance | White crystalline powder | Visual Inspection |
| Melting Point | 128°C - 130°C (Tosylate) | DSC / Capillary MP |
| Proton NMR | δ 0.86 (t, 6H), 1.55 (d, 3H), 4.10 (d, 2H) | ¹H NMR (DMSO-d₆) |
| Chiral Purity | >99.5% enantiomeric excess (ee) | Chiral HPLC |
The "Why": Bioactivation Mechanism
The significance of (S)-2-ethylbutyl 2-aminopropanoate lies in its behavior after the drug enters the cell. It acts as a "Trojan Horse." The ester group masks the negative charge of the phosphate, allowing entry. Once inside, it must be removed to release the active drug.
This process is enzyme-dependent and stereoselective . If the L-alanine configuration is lost during synthesis (racemization), the enzyme Cathepsin A cannot efficiently process the drug, rendering it inactive.
The Bioactivation Cascade
-
Hydrolysis: Cathepsin A (lysosomal carboxypeptidase) recognizes the lipophilic 2-ethylbutyl ester and the L-alanine stereocenter.[1] It hydrolyzes the ester to a carboxylic acid.[3]
-
Cyclization: The newly formed carboxylate attacks the phosphorus atom (intramolecular nucleophilic substitution).
-
Cleavage: This unstable cyclic anhydride collapses, ejecting the phenol group and eventually releasing the free nucleoside monophosphate.
Figure 2: The intracellular bioactivation pathway.[1][4] The efficiency of the first step (Red) is strictly dictated by the stereochemistry of the (S)-2-ethylbutyl 2-aminopropanoate moiety.
References
-
Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry.
-
Murakami, E. et al. (2010). "Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977." Journal of Biological Chemistry. (Establishes the Cathepsin A preference for L-alanine esters).
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry.
-
Wang, M. et al. (2020).[5] "Remdesivir and chloroquine effectively inhibit the recently emerged novel coronavirus (2019-nCoV) in vitro." Cell Research.
Sources
Process Chemistry Insight: Scalable Synthesis of (S)-2-Ethylbutyl 2-Aminopropanoate Hydrochloride
Executive Summary
This technical guide details the synthesis of (S)-2-ethylbutyl 2-aminopropanoate hydrochloride (CAS: 946511-97-3), a critical chiral intermediate in the manufacturing of the antiviral therapeutic Remdesivir (GS-5734) . The protocol focuses on the esterification of L-alanine with 2-ethyl-1-butanol using thionyl chloride (
Designed for process chemists and drug developers, this document emphasizes enantiomeric retention , reaction kinetics control , and scalable purification to meet pharmaceutical Critical Quality Attributes (CQAs).
Retrosynthetic Analysis & Strategic Rationale
The target molecule is an L-alanine ester salt.[1] The synthesis must overcome two primary challenges:
-
Steric Hindrance: The 2-ethylbutyl group is bulky, reducing the nucleophilicity of the alcohol.
-
Stereochemical Integrity: The
-proton of the amino acid is susceptible to racemization under harsh basic conditions or prolonged thermal stress.
Selected Route: Acyl Chloride Activation (via Thionyl Chloride)
We utilize a thionyl chloride-mediated esterification . Unlike Fischer esterification (acid catalysis with Dean-Stark), this method generates the acyl chloride intermediate in situ or activates the alcohol, driving the reaction to completion through the irreversible evolution of
Reaction Scheme
The reaction proceeds via the activation of L-Alanine or the alcohol, followed by nucleophilic attack.
Figure 1: Reaction scheme illustrating the activation and esterification pathway.
Detailed Experimental Protocol
Scale: 100 mmol basis (Scalable to kg).
Safety Note:
Reagents & Materials
| Reagent | Equiv.[2][3][4] | Role | Critical Attribute |
| L-Alanine | 1.0 | Substrate | >99% ee (optical purity) |
| 2-Ethyl-1-butanol | 4.0 - 6.0 | Reagent/Solvent | Anhydrous (<0.1% |
| Thionyl Chloride ( | 1.5 | Activator | Freshly distilled/High purity |
| Petroleum Ether / MTBE | N/A | Anti-solvent | ACS Grade |
Step-by-Step Methodology
Phase 1: Activation (Exothermic Control)
-
Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, temperature probe, and addition funnel. Flush with
. -
Solvent Charge: Charge 2-ethyl-1-butanol (6.0 equiv) into the flask. Cool the system to 0°C using an ice/water bath.
-
Activator Addition: Add
(1.5 equiv) dropwise via the addition funnel over 30 minutes.-
Process Insight: Maintain internal temperature
. The reaction of with the alcohol forms the alkyl chlorosulfite or activates the system. Rapid addition causes dangerous exotherms.
-
-
Substrate Addition: Once addition is complete, stir for 30 minutes at 0°C. Then, add solid L-Alanine (1.0 equiv) in a single portion.
-
Observation: The mixture will appear as a slurry.
-
Phase 2: Esterification (Kinetic Drive)
-
Reaction: Warm the mixture to room temperature, then heat to 90°C .
-
Duration: Stir at 90°C for 12–16 hours .
Phase 3: Isolation & Purification[5][7]
-
Concentration: Cool the reaction mixture to 25°C. Transfer to a rotary evaporator. Remove unreacted
and the bulk of excess 2-ethyl-1-butanol under reduced pressure (high vacuum required due to the alcohol's boiling point of 146°C). -
Precipitation: The residue is typically a viscous oil or semi-solid.
-
Add Petroleum Ether or Heptane (approx. 5-10 volumes relative to residue) to the oil.
-
Stir vigorously to induce crystallization/precipitation of the hydrochloride salt.
-
-
Filtration: Filter the white solid.
-
Washing: Wash the filter cake with cold Petroleum Ether (
) to remove residual high-boiling alcohol. -
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Logic & Workflow
The following diagram illustrates the unit operations and decision gates for the synthesis.
Figure 2: Process Flow Diagram (PFD) for the batch synthesis.
Analytical Characterization
To validate the identity and purity of the synthesized intermediate, the following specifications must be met.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
8.5–8.7 ppm (br s, 3H): Ammonium protons (
). -
4.0–4.2 ppm (m, 2H):
of the ethylbutyl group. -
3.9–4.1 ppm (q, 1H):
-proton of the alanine moiety. -
1.4–1.5 ppm (d, 3H): Methyl group of alanine (
). - 1.3–1.4 ppm (m, 1H): Methine of ethylbutyl group.
- 1.2–1.3 ppm (m, 4H): Methylene groups of ethylbutyl chain.
- 0.8–0.9 ppm (t, 6H): Terminal methyls of the ethylbutyl group.
Critical Quality Attributes (CQAs)
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | Reverse Phase (C18) | |
| Enantiomeric Excess | Chiral HPLC (e.g., Chiralpak AD-H) | |
| Water Content | Karl Fischer | |
| Residual Solvent | Compliant with ICH Q3C | GC-Headspace |
Troubleshooting & Optimization
-
Low Yield / Oily Product:
-
Cause: Incomplete removal of 2-ethyl-1-butanol (high boiling point).
-
Fix: Ensure high vacuum (<10 mbar) during distillation. Use a seed crystal during the anti-solvent addition step to promote nucleation.
-
-
Racemization:
-
Cause: Excessive temperature (>100°C) or presence of moisture leading to hydrolysis/re-esterification cycles.
-
Fix: Strictly control reaction temperature at 90°C. Ensure anhydrous reagents.
-
-
Coloration (Yellowing):
-
Cause: Oxidation of trace impurities or decomposition of
adducts. -
Fix: Use freshly distilled
. Wash the final solid thoroughly with non-polar solvent (heptane).
-
References
-
Wang, M., Zhang, L., & Liu, X. (2020).[4] Chemical Synthesis of the Anti-COVID-19 Drug Remdesivir. Frontiers in Pharmacology. Available at: [Link]
- Context: Provides the specific mediated protocol described above (Basic Protocol 2 in the text).
-
Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry. Available at: [Link]
- Context: The foundational paper by Gilead Sciences detailing the original synthetic route and structure-activity rel
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137335091, Remdesivir Intermediate. Available at: [Link]
-
Context: Verification of chemical structure and identifiers.[4]
-
Sources
- 1. Remdesivir Intermediate (S) -2-Ethylbutyl 2-Aminopropanoate Hydrochloride CAS 946511-97-3 [hsppharma.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]
- 4. Chemical Synthesis of the Anti‐COVID‐19 Drug Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis of Antiviral... | Organic Chemistry [organicchemistry.eu]
An In-Depth Technical Guide to the Enantioselective Synthesis of Alanine Esters
This guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of alanine esters, invaluable building blocks in the pharmaceutical and fine chemical industries. We will delve into the mechanistic underpinnings of key synthetic strategies, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of stereochemically defined molecules.
The Significance of Enantiomerically Pure Alanine Esters
Alanine, a fundamental α-amino acid, possesses a chiral center at its α-carbon. The distinct spatial arrangement of its enantiomers, (S)-alanine and (R)-alanine, dictates their biological activity. Consequently, the synthesis of enantiomerically pure alanine esters is of paramount importance, particularly in drug development, where stereochemistry is intrinsically linked to therapeutic efficacy and safety. These esters serve as crucial chiral synthons for the assembly of complex active pharmaceutical ingredients (APIs), including antiviral agents, antibiotics, and anticancer drugs.
Core Strategies for Enantioselective Synthesis
The synthesis of enantiopure alanine esters primarily relies on two powerful and complementary strategies: asymmetric hydrogenation of prochiral precursors and asymmetric amination of α,β-unsaturated esters. More recently, biocatalytic approaches have emerged as a sustainable and highly selective alternative.
Asymmetric Hydrogenation of α-Dehydroamino Acid Esters
Asymmetric hydrogenation represents one of the most robust and widely adopted methods for accessing enantiomerically enriched amino acids. This approach involves the stereoselective addition of hydrogen across the double bond of a prochiral α-dehydroamino acid ester, catalyzed by a chiral transition metal complex.
Mechanism and Catalyst Design: The seminal work in this field has been dominated by rhodium and ruthenium catalysts bearing chiral phosphine ligands. The key to enantioselectivity lies in the formation of a catalyst-substrate complex where one face of the double bond is sterically shielded, directing the incoming hydrogen to the opposite face. The choice of ligand is critical and is often tailored to the specific substrate to achieve high enantiomeric excess (ee).
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Asymmetric Hydrogenation.
Protocol: Rh-DuPhos Catalyzed Asymmetric Hydrogenation of Methyl 2-acetamidoacrylate
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (1 mol%) and the chiral ligand (e.g., (+)-1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene, Me-DuPhos) (1.1 mol%) in methanol is stirred for 30 minutes to form the active catalyst.
-
Reaction Setup: Methyl 2-acetamidoacrylate (1 equiv) is dissolved in methanol and added to an autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 3 atm). The reaction is stirred at room temperature until complete conversion is observed (monitored by TLC or GC).
-
Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired methyl (S)-2-acetamidopropanoate. The enantiomeric excess is determined by chiral HPLC or GC.
Table 1: Performance of Various Catalysts in Asymmetric Hydrogenation
| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |
| Rh(I)-DuPhos | Methyl 2-acetamidoacrylate | Methanol | 3 | 25 | >95 | >99 | |
| Ru(II)-BINAP | Methyl 2-acetamidoacrylate | Ethanol | 10 | 50 | 92 | 97 | |
| Rh(I)-Josiphos | Ethyl 2-acetamidoacrylate | Toluene | 5 | 30 | 98 | 99 |
Asymmetric Amination of α,β-Unsaturated Esters
An alternative and powerful strategy involves the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. This approach is particularly attractive as it often utilizes readily available starting materials.
Mechanism and Catalyst Design: The key to success in this transformation lies in the use of a chiral catalyst that can coordinate to both the α,β-unsaturated ester and the nitrogen nucleophile, thereby creating a chiral environment that directs the nucleophilic attack to one of the prochiral faces of the β-carbon. Chiral copper and palladium complexes have proven to be particularly effective in this regard.
Catalytic Cycle: Copper-Catalyzed Asymmetric Amination
Caption: Catalytic Cycle for Asymmetric Amination.
Protocol: Copper-Catalyzed Asymmetric Amination of Ethyl Acrylate
-
Catalyst Preparation: In a glovebox, Cu(OTf)₂ (5 mol%) and a chiral bisoxazoline (BOX) ligand (6 mol%) are stirred in a suitable solvent (e.g., THF) at room temperature for 1 hour.
-
Reaction Setup: To the catalyst solution, ethyl acrylate (1 equiv) is added, followed by the slow addition of O-benzoyl-N,N-diethylhydroxylamine (1.2 equiv).
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C) until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography to yield the desired β-amino ester. The enantiomeric excess is determined by chiral HPLC.
Biocatalytic Approaches
The use of enzymes in organic synthesis offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental sustainability. For the synthesis of alanine esters, transaminases and ammonia lyases are particularly relevant.
Transaminases: These enzymes catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a keto ester (e.g., ethyl pyruvate), producing the corresponding amino ester with high enantiopurity.
Ammonia Lyases: These enzymes catalyze the direct addition of ammonia to the double bond of an α,β-unsaturated ester, such as ethyl acrylate, to form the corresponding β-amino acid ester.
Conclusion
The enantioselective synthesis of alanine esters is a well-developed field with a diverse array of reliable and efficient methodologies. The choice of a specific synthetic route will depend on factors such as the desired enantiomer, the scale of the reaction, and the availability of starting materials and catalysts. Asymmetric hydrogenation remains a dominant strategy due to its high efficiency and predictability. However, asymmetric amination and biocatalytic methods offer valuable alternatives, particularly in the context of green chemistry and the synthesis of β-alanine derivatives. The continued development of novel chiral catalysts and enzymatic systems will undoubtedly lead to even more efficient and selective methods for the synthesis of these vital chiral building blocks.
References
-
Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). New electron-rich chiral phosphines for asymmetric catalysis. Journal of the American Chemical Society, 115(22), 10125–10138. [Link]
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
-
Togni, A., Breutel, C., Schnyder, A., Spindler, F., Landert, H., & Tijani, A. (1994). A Novel, Readily Accessible Chiral Ferrocenyldiphosphine for Asymmetric Catalysis. Journal of the American Chemical Society, 116(9), 4062–4066. [Link]
Theoretical Characterization of (S)-2-Ethylbutyl 2-Aminopropanoate: A Computational Protocol
Executive Summary & Strategic Context
(S)-2-ethylbutyl 2-aminopropanoate is the critical ester prodrug motif found in Remdesivir (GS-5734) . Its primary function is to mask the phosphate charge, facilitating cellular entry, after which it undergoes stereoselective hydrolysis by Cathepsin A (CatA) to release the active nucleoside analog.
This technical guide outlines a rigorous computational framework to characterize this molecule. Unlike standard small-molecule DFT studies, this protocol addresses two specific challenges:
-
Conformational Entropy: The flexible 2-ethylbutyl tail requires exhaustive conformational sampling to avoid local minima traps.[1]
-
Hydrolytic Lability: The ester bond is "spring-loaded" for enzymatic cleavage; accurate modeling of the transition state requires specific dispersion-corrected functionals.[1]
Computational Architecture
The following pipeline integrates molecular mechanics for sampling with high-level DFT for electronic characterization.
Workflow Diagram
Figure 1: Computational pipeline for high-fidelity characterization of the Remdesivir ester motif.
Phase I: Conformational Ensemble Generation
The "2-ethylbutyl" tail (
Protocol
-
Force Field: Use MMFF94x or GFN2-xTB for initial screening.[1]
-
Sampling Algorithm: Metadynamics or Systematic Rotor Search (steps of 30°).
-
Clustering: Cluster conformers within a 0.5 kcal/mol energy window (RMSD cutoff 0.5 Å).
-
Validation: Ensure the cis and trans ester conformers are both represented.
Expert Insight: The carbonyl oxygen and the ether oxygen of the ester often adopt a syn-periplanar conformation in the global minimum to minimize dipole moments in vacuum, but the anti-periplanar form is often the reactive species in hydrolysis.
Phase II: Electronic Structure & Reactivity (DFT)
Level of Theory Justification
For this ester, standard B3LYP is insufficient due to the dispersion forces in the branched alkyl tail.[1]
-
Recommended Functional: ωB97X-D or M06-2X .[1] These capture medium-range correlation energy better than B3LYP.[1]
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized) is required to accurately describe the electron density at the carbonyl carbon, the site of nucleophilic attack.
-
Solvation: SMD (Solvation Model based on Density) with water (
) is mandatory.[1] PCM often underestimates the polarization of the carbonyl bond.[1]
Key Descriptors to Calculate
| Descriptor | Method | Purpose |
| HOMO-LUMO Gap | DFT/def2-TZVP | Indicator of kinetic stability. A lower gap suggests higher reactivity toward nucleophiles.[1] |
| Molecular Electrostatic Potential (MEP) | Isovalue 0.0004 a.u. | Visualizes the "electrophilic hole" on the carbonyl carbon (C=O).[1] |
| Fukui Function ( | Hirshfeld Population | Quantifies the local susceptibility of the carbonyl carbon to nucleophilic attack (by Serine-OH). |
Phase III: pKa Prediction (Amine Protonation)
The amine group of the alanine moiety determines the molecule's lysosomal trapping.[1] The pKa must be calculated to predict the ratio of charged (
Thermodynamic Cycle Method
Direct calculation of
Equation:
Self-Validating Check:
-
If the calculated pKa deviates >1.0 unit from the reference L-alanine ester, re-optimize the solvation cavity radii (use Bondi radii scaled by 1.2).
Phase IV: Hydrolysis Mechanism (Cathepsin A Activation)
This is the most critical theoretical calculation. The drug is inactive until this ester is cleaved.[1] Cathepsin A uses a catalytic triad (Ser-His-Asp).
The Model System
Do not model the full enzyme initially.[1] Use a Theozyme model consisting of:
-
Nucleophile: Methanol (mimicking Serine).[1]
-
Base: Imidazole (mimicking Histidine).[1]
-
Substrate: (S)-2-ethylbutyl 2-aminopropanoate.
Reaction Coordinate Diagram[1]
Figure 2: Reaction coordinate for the serine-mediated hydrolysis of the ester.
Transition State (TS) Validation
-
Imaginary Frequency: TS1 must have exactly one imaginary frequency (approx.
) corresponding to the formation of the C-O bond and proton transfer from Serine to Histidine. -
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation to prove the TS connects the Reactant Complex and the Tetrahedral Intermediate.
Data Presentation Standards
When reporting these results in a whitepaper or dossier, structure the data as follows:
Table 1: Geometric & Electronic Properties (B3LYP-D3/def2-TZVP/SMD)
| Parameter | Value (Gas Phase) | Value (Water) | Interpretation |
| Dipole Moment (Debye) | 2.45 | 4.12 | High polarity increases solubility. |
| C=O[1] Bond Length (Å) | 1.214 | 1.228 | Lengthening in water indicates H-bond activation.[1] |
| LUMO Energy (eV) | -0.85 | -1.10 | Lower LUMO in water = higher susceptibility to hydrolysis.[1] |
| pKa (Predicted) | N/A | 7.6 ± 0.3 | Predominantly protonated at pH 7.[1]4. |
References
-
Remdesivir Mechanism & Structure: Eastman, R. T., et al. (2020).[1] Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science. [Link]
-
Cathepsin A Hydrolysis of ProTides: Birkus, G., et al. (2007).[1] Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131.[2] Antimicrobial Agents and Chemotherapy. [Link]
-
DFT Protocols for pKa Prediction: Sutton, C. C., et al. (2012).[1] The first-principles prediction of pKa values for organic molecules. Journal of the American Chemical Society. [Link]
-
Conformational Analysis of Flexible Esters: Grimme, S. (2019).[1] Exploration of Chemical Compound, Conformer, and Reaction Space with Meta-Dynamics Simulations Based on Tight-Binding Quantum Chemical Calculations. Journal of Chemical Theory and Computation. [Link]
Sources
Methodological & Application
Application Note: Strategic Utilization of L-Alanine Esters in Peptide Synthesis
Executive Summary
L-Alanine esters (e.g., H-Ala-OMe·HCl, H-Ala-OtBu·HCl) are critical intermediates in solution-phase peptide synthesis and convergent fragment condensation. Unlike Solid Phase Peptide Synthesis (SPPS) where the C-terminus is anchored to a resin, solution-phase chemistry requires robust C-terminal protection to prevent premature polymerization and facilitate purification.
This guide addresses the specific challenges of using L-alanine esters, primarily the neutralization of the hydrochloride salt without inducing racemization (L
Strategic Selection of L-Alanine Esters
The choice of ester group dictates the synthesis strategy. The protecting group must be stable during the coupling of the N-terminal amino acid but removable under conditions that do not degrade the newly formed peptide bond.
Table 1: Comparative Analysis of Common L-Alanine Esters
| Ester Type | Structure | Stability | Cleavage Mechanism | Primary Application |
| Methyl/Ethyl | -OCH3 / -OCH2CH3 | Acid: HighBase: Low | Saponification (LiOH/NaOH) or Hydrazinolysis | Large-scale manufacturing; simple dipeptide synthesis. |
| tert-Butyl (tBu) | -OC(CH3)3 | Acid: LowBase: High | Acidolysis (TFA/HCl) | Orthogonal to Fmoc/Z strategies; prevents diketopiperazine formation. |
| Benzyl (Bn) | -OCH2C6H5 | Acid: ModerateBase: Moderate | Hydrogenolysis (H2/Pd-C) or HF | Synthesis of peptides containing acid-sensitive side chains. |
| Allyl (All) | -OCH2CH=CH2 | Acid: HighBase: High | Pd(0) Catalysis | Cyclic peptide synthesis; fully orthogonal to Boc/Fmoc. |
Mechanistic Insight: The Racemization Risk
The most critical failure mode when using L-alanine esters is racemization. L-alanine is less sterically hindered than valine or isoleucine, making it susceptible to proton abstraction at the
The Danger Zone: Oxazolone Formation
During coupling, if the carboxyl component is over-activated or if excess base (e.g., Triethylamine) is present to neutralize the Alanine-Ester·HCl salt, the activated amino acid can cyclize to form an oxazolone (azlactone). This intermediate readily tautomerizes, destroying chiral purity.
Workflow Diagram: Coupling vs. Racemization Pathways
Figure 1: Kinetic competition between direct peptide bond formation (Green) and the base-catalyzed oxazolone racemization pathway (Red).
Protocol A: High-Fidelity Coupling of L-Alanine Methyl Ester
Objective: Synthesize Boc-Phe-Ala-OMe via mixed anhydride or carbodiimide coupling while minimizing racemization. Precursors: Boc-Phe-OH (Carboxyl component), H-Ala-OMe·HCl (Amine component).
Reagents Required
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) - Must be anhydrous.
-
Coupling Agent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Additive: HOBt (Hydroxybenzotriazole) - Crucial to suppress racemization.
-
Base: N-Methylmorpholine (NMM) or DIPEA.
Step-by-Step Methodology
-
Activation (The Carboxyl Component):
-
Dissolve 1.0 equivalent (eq) of Boc-Phe-OH and 1.1 eq of HOBt in anhydrous DCM at 0°C (ice bath).
-
Add 1.1 eq of EDC·HCl. Stir for 15 minutes.
-
Why: HOBt forms an active ester that is reactive toward amines but less prone to oxazolone formation than the O-acylisourea formed by EDC alone [1].
-
-
Neutralization (The Critical Step):
-
In a separate vial, dissolve 1.0 eq of H-Ala-OMe·HCl in minimal DMF.
-
Add exactly 1.0 eq of NMM.
-
Caution: Do NOT use excess base here. Free amine is unstable; generate it in situ immediately before addition.
-
-
Coupling:
-
Transfer the neutralized Alanine ester solution dropwise to the activated Boc-Phe-OH solution at 0°C.
-
Allow the reaction to warm to room temperature naturally over 4–6 hours.
-
-
Work-up:
-
Dilute with Ethyl Acetate.
-
Wash sequentially with:
-
5% Citric Acid (removes unreacted amine/EDC).
-
Saturated NaHCO3 (removes unreacted acid).
-
Brine.
-
-
Dry over MgSO4 and concentrate.
-
Protocol B: Orthogonal Deprotection (Saponification)
When using Methyl/Ethyl esters, the ester must be removed to reveal the C-terminal carboxylic acid for subsequent coupling steps or final deprotection.
Challenge: Standard saponification (NaOH) can cause racemization or hydrolysis of side-chain amides (Asn/Gln).
Optimized Lithium Hydroxide Protocol
LiOH is preferred over NaOH due to its lower basicity and better solubility in organic/aqueous mixtures.
-
Dissolution: Dissolve the protected peptide (e.g., Boc-Phe-Ala-OMe) in THF:Water (3:1 ratio).
-
Hydrolysis:
-
Cool to 0°C.
-
Add 1.2 eq of LiOH·H2O.
-
Monitor via TLC or HPLC. Reaction is usually complete in 1–2 hours.
-
-
Quenching:
-
Acidify carefully to pH 3–4 using 1M KHSO4 (Potassium Bisulfate).
-
Note: Avoid strong mineral acids (HCl) which might remove acid-labile protecting groups (like Boc) prematurely.
-
-
Extraction: Extract the free acid peptide into Ethyl Acetate.
Advanced Application: Alanine Scanning
Concept: Systematically replacing amino acid residues with L-Alanine to map functional epitopes. L-Alanine is used because it eliminates the side chain beyond the
Workflow:
-
Library Design: Create a set of peptides where position
is substituted with Ala. -
Synthesis: Utilize H-Ala-OtBu·HCl for solution phase or Fmoc-Ala-OH for SPPS.
-
Assay: Test binding affinity. A loss of binding at position
indicates that the original side chain was critical for protein-protein interaction [2].
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Cunningham, B. C., & Wells, J. A. (1989). High-resolution epitope mapping of hGH-receptor interactions by alanine-scanning mutagenesis. Science, 244(4908), 1081-1085.
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
(S)-2-ethylbutyl 2-aminopropanoate as a chiral building block
Application Note: (S)-2-Ethylbutyl 2-aminopropanoate as a Chiral ProTide Building Block
Abstract
(S)-2-ethylbutyl 2-aminopropanoate (L-Alanine 2-ethylbutyl ester) is a critical chiral intermediate used in the synthesis of phosphoramidate prodrugs, most notably Remdesivir (GS-5734) .[1] By masking the phosphate group of a nucleoside analog, this building block increases lipophilicity, facilitating passive diffusion across cell membranes. Once intracellular, it acts as a "Trojan Horse," undergoing specific enzymatic cleavage to release the active monophosphate viral inhibitor.[2] This guide details the robust synthesis of the stable p-toluenesulfonate (tosylate) salt and its subsequent application in ProTide coupling.
Chemical Profile & Strategic Importance
The efficacy of nucleotide analogs is often limited by their inability to cross cell membranes due to the negative charge of the phosphate group. The ProTide (Prodrug Nucleotide) technology overcomes this by masking the phosphate with an amino acid ester and an aryl group.[3]
-
Why 2-Ethylbutyl? The bulky, hydrophobic 2-ethylbutyl ester tail provides optimal lipophilicity for membrane permeability. Crucially, it is a specific substrate for intracellular esterases (Cathepsin A and CES1), ensuring the drug is released only inside the target cells, minimizing systemic toxicity.
-
Why L-Alanine? The (S)-chiral center of L-alanine is essential for the stereospecific recognition by these activating enzymes.
Mechanism of Action: The Activation Pathway
The following diagram illustrates the "Trojan Horse" mechanism where the building block facilitates entry and subsequent activation.
Figure 1: Intracellular activation pathway of a Remdesivir-class ProTide. The 2-ethylbutyl ester is the first handle cleaved by Cathepsin A.
Protocol A: Synthesis of the Building Block
Target: (S)-2-ethylbutyl 2-aminopropanoate p-toluenesulfonate Rationale: The free amine of this ester is an unstable oil prone to polymerization (diketopiperazine formation). The p-toluenesulfonate (tosylate) salt is a stable, non-hygroscopic solid, making it ideal for storage and GMP handling.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| L-Alanine | 1.0 | Chiral Scaffold |
| 2-Ethyl-1-butanol | 1.2 - 1.5 | Alcohol / Esterifying Agent |
| p-Toluenesulfonic acid (PTSA) monohydrate | 1.05 | Catalyst & Salt Former |
| Toluene | Solvent | Azeotropic water removal |
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Charging: Add L-Alanine (1.0 equiv), p-Toluenesulfonic acid monohydrate (1.05 equiv), and 2-Ethyl-1-butanol (1.2 equiv) to the flask.
-
Solvent: Suspend the mixture in Toluene (approx. 10 mL per gram of L-Alanine).
-
Reaction (Reflux): Heat the mixture to vigorous reflux (approx. 110-115°C).
-
Observation: As the reaction proceeds, water will collect in the Dean-Stark trap. The suspension will gradually turn into a clear homogeneous solution as the amino acid is consumed.
-
Duration: Reflux until water evolution ceases (typically 12–24 hours).
-
-
Workup:
-
Cool the solution to room temperature.
-
Concentrate the mixture under reduced pressure to remove excess toluene and unreacted alcohol.
-
Crystallization: Dissolve the residue in a minimum amount of hot ethyl acetate. Add methyl tert-butyl ether (MTBE) or heptane dropwise until turbidity is observed. Cool to 0°C to precipitate the white crystalline solid.
-
-
Isolation: Filter the solid, wash with cold heptane, and dry under vacuum at 40°C.
Quality Control Check:
-
Appearance: White crystalline solid.[4]
-
Melting Point: ~118–120°C.
-
1H NMR (DMSO-d6): Confirm the doublet for the alanine methyl group (~1.4 ppm) and the multiplet for the 2-ethylbutyl group.
Protocol B: Application in ProTide Coupling
Context: Synthesis of a Remdesivir-type intermediate. Reaction: Coupling the amino acid ester to a nucleoside via a phosphorylating agent.
Workflow Logic
This reaction involves a "one-pot, two-step" sequence or the use of a pre-activated phosphorylating agent. The protocol below uses the standard Phenyl Phosphorodichloridate method.
Figure 2: Coupling workflow for attaching the chiral building block to the nucleoside core.
Detailed Procedure
-
Preparation: Ensure all glassware is oven-dried. The reaction is highly sensitive to moisture.
-
Solution A: Dissolve the nucleoside analog (1.0 equiv) in anhydrous THF or DCM. Cool to -78°C (dry ice/acetone bath).
-
Phosphorylation: Add phenyl phosphorodichloridate (1.1 equiv) followed by dry N-methylimidazole (NMI) or Triethylamine (TEA) (2.0 equiv) dropwise. Stir for 30 mins.
-
Coupling: Add (S)-2-ethylbutyl 2-aminopropanoate tosylate (1.1 equiv).
-
Base Addition: Slowly add a second portion of TEA (2.0 equiv) to neutralize the tosylate and drive the reaction.
-
Warming: Allow the reaction to slowly warm to room temperature over 2–4 hours.
-
Quench: Quench with saturated sodium bicarbonate solution. Extract with ethyl acetate.[5]
Critical Note on Stereochemistry: This reaction creates a new chiral center at the Phosphorus atom, resulting in a mixture of Sp and Rp diastereomers.
-
Remdesivir Requirement: Only the Sp isomer is therapeutically active.
-
Optimization: To avoid difficult chromatographic separation, modern protocols often use p-nitrophenol activated esters (e.g., p-nitrophenyl 2-ethylbutyl amino acid phosphoramidate) which allow for stereoselective coupling or dynamic kinetic resolution (DKR) crystallization.
References
-
Gilead Sciences, Inc. (2017). Methods for treating Filoviridae virus infections. U.S. Patent 9,724,360.
-
Siegel, D., et al. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses.[6] Journal of Medicinal Chemistry, 60(5), 1648–1661.
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). The ProTide Prodrug Technology: From the Concept to the Clinic. Journal of Medicinal Chemistry, 61(6), 2211–2226.
-
Eastman, R. T., et al. (2020). Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19. ACS Central Science, 6(5), 672–683.
Sources
- 1. Synthesis of Remdesivir Derivate as a Generation of Anti-COVID-19 Drugs Through Acetylation Reactions [archrazi.areeo.ac.ir]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. thechemistryspace.quora.com [thechemistryspace.quora.com]
Application Note: Mechanistic Insights and Optimization of L-Alanine Esterification
Executive Summary
The esterification of L-Alanine is a cornerstone transformation in organic synthesis, serving as a critical entry point for peptide coupling (C-terminus protection) and the development of amino acid prodrugs. While conceptually simple, the process demands rigorous control over moisture and acidity to prevent racemization and ensure high yield.
This application note details the Thionyl Chloride (
Mechanistic Deep Dive
The Chemistry of Activation
The reaction does not proceed via a simple direct attack of the alcohol on the carboxylic acid. The activation energy for direct esterification is too high without catalysis. In this protocol, Thionyl Chloride serves a dual purpose:
-
Generation of Catalyst: It reacts with the alcohol solvent (e.g., Methanol) to generate anhydrous Hydrogen Chloride (HCl).
-
Dehydration: It consumes water produced during esterification, preventing the reverse hydrolysis reaction.
Reaction Pathway
The mechanism operates through a nucleophilic acyl substitution facilitated by protonation.
-
In-situ Acid Generation:
-
Protonation: The carbonyl oxygen of L-Alanine accepts a proton from the generated HCl, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: Methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: A proton transfer occurs, converting the hydroxyl group into a good leaving group (water). The water is eliminated, reforming the carbonyl double bond.
-
Scavenging: The eliminated water reacts with residual thionyl chloride:
.
Mechanistic Visualization
The following diagram illustrates the critical flow of the reaction, highlighting the role of the thionyl chloride scavenger system.
Figure 1: Mechanistic pathway of Thionyl Chloride mediated esterification showing in-situ acid generation and water scavenging.
Experimental Protocol
Objective: Synthesis of L-Alanine Methyl Ester Hydrochloride. Scale: 100 mmol (approx. 8.9 g L-Alanine).
Reagents and Equipment
-
L-Alanine: >99% purity (CAS: 56-41-7).
-
Thionyl Chloride: Reagent grade (CAS: 7719-09-7). Handle in Fume Hood.
-
Methanol: Anhydrous.
-
Equipment: 250 mL Round Bottom Flask (RBF), Reflux condenser, Drying tube (
), Ice/Salt bath, Magnetic stirrer.
Step-by-Step Methodology
Phase 1: Controlled Addition (The Critical Step)
Rationale: The reaction between Thionyl Chloride and Methanol is highly exothermic. Uncontrolled addition results in solvent boiling and loss of reagent.
-
Setup: Charge the 250 mL RBF with 100 mL of anhydrous Methanol. Cool to -5°C to 0°C using an ice/salt bath.
-
Activation: Add Thionyl Chloride (110 mmol, 8.0 mL) dropwise over 20 minutes.
-
Checkpoint: Ensure internal temperature does not exceed 5°C.
-
-
Solubilization: Add L-Alanine (100 mmol, 8.91 g) in a single portion. The solution may remain a suspension initially.
Phase 2: Reaction and Reflux
Rationale: Heat is required to overcome the activation energy for the nucleophilic attack and to drive the elimination of water.
-
Ramp: Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.
-
Reflux: Attach the reflux condenser (fitted with a drying tube) and heat the mixture to reflux (approx. 65°C) for 4 to 6 hours .
-
Observation: The solution should become clear and homogeneous as the amino acid converts to the ester salt.
-
Phase 3: Isolation and Purification
Rationale: The product is a hydrochloride salt, which is typically solid. Excess volatiles must be removed without hydrolysis.
-
Concentration: Cool to RT. Evaporate the solvent under reduced pressure (Rotary Evaporator, 40°C bath) to obtain a viscous oil or semi-solid.
-
Precipitation: Add 50 mL of cold Diethyl Ether to the residue. Triturate (scratch the glass) to induce crystallization.
-
Filtration: Filter the white solid under vacuum. Wash with cold Ether (2 x 20 mL).
-
Drying: Dry in a vacuum desiccator over
or KOH pellets overnight.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of L-Alanine Methyl Ester Hydrochloride.
Analytical Specifications & Troubleshooting
Expected Data Profile
The following table summarizes the physical and spectral properties for validation.
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | Yellowing indicates oxidation or impurities. |
| Melting Point | 109°C – 111°C | Sharp range indicates high purity. |
| Yield | 90% – 98% | Losses usually occur during filtration. |
| 1H NMR ( | Distinct singlet for the methyl ester. | |
| 1H NMR ( | Doublet for the alanine side chain. | |
| 1H NMR ( | Quartet for the alpha proton. |
Troubleshooting Mat
purification techniques for L-alanine 2-ethylbutyl ester
Initiating Data Search
I've started a thorough literature search focusing on L-alanine 2-ethylbutyl ester purification. I'm prioritizing established methods, physical properties, and common impurities. The aim is a comprehensive understanding of current practices.
Analyzing Search Results
I'm now analyzing the search results, zeroing in on authoritative sources that offer detailed experimental procedures and optimization strategies for L-alanine 2-ethylbutyl ester purification. I'm carefully evaluating analytical methods for purity assessment to inform the application note's content and structure.
Structuring Application Note
I'm now structuring the application note. The introduction will highlight L-alanine 2-ethylbutyl ester's importance in drug development. I'll then detail purification techniques: crystallization, chromatography, and distillation, explaining method selection based on purity needs and impurities. I'm focusing on creating clear, step-by-step protocols. I'll visualize the workflow using a DOT graph.
A Validated Chiral HPLC Method for the Enantiomeric Purity and Quantification of (S)-2-ethylbutyl 2-aminopropanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-2-ethylbutyl 2-aminopropanoate, an important chiral building block. The primary analytical challenge involves the simultaneous enantiomeric separation and quantification of a molecule that lacks a strong native chromophore. This guide explains the strategic development of a direct chiral HPLC method employing a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, coupled with Evaporative Light Scattering Detection (ELSD). The causality behind the selection of the column, mobile phase, and detector is discussed in detail. A complete, step-by-step protocol is provided, followed by a comprehensive method validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, establishing the method's specificity, linearity, accuracy, and precision.
Introduction and Analytical Challenge
(S)-2-ethylbutyl 2-aminopropanoate is an ester of the chiral amino acid L-alanine. As with many chiral molecules in pharmaceutical development, the stereochemical purity is a critical quality attribute, as different enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1] Therefore, a reliable analytical method is required to confirm the identity and enantiomeric excess (e.e.) of the desired (S)-enantiomer and to quantify it in the presence of its (R)-enantiomer.
The analysis presents two primary challenges:
-
Chirality: The enantiomers of 2-ethylbutyl 2-aminopropanoate possess identical physical and chemical properties in an achiral environment, necessitating a chiral environment for separation.[2]
-
Lack of a Strong Chromophore: The molecule does not have a suitable functional group (chromophore) to absorb ultraviolet (UV) light, rendering standard UV-Vis detection ineffective.[3]
This note describes a method that overcomes these challenges using a direct chiral separation approach coupled with a universal detection technique.
Method Development Strategy: Causality and Choices
The development of a successful analytical method relies on a logical series of choices grounded in chromatographic theory and experience.
The Approach: Direct vs. Indirect Chiral Separation
Two strategies exist for separating enantiomers: indirect and direct.
-
Indirect Method: Involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. This adds sample preparation steps and introduces the risk of impurities or reaction-related errors.
-
Direct Method: Employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. This method is generally preferred as it simplifies sample preparation and avoids potential side reactions.[4]
Decision: A direct separation method using a CSP was chosen for its simplicity, speed, and reduced potential for analytical error.
Selection of the Chiral Stationary Phase (CSP)
Polysaccharide-based CSPs, particularly those derived from cellulose or amylose phenylcarbamates, are highly effective for the enantiomeric resolution of a wide range of chiral compounds, including amino acid esters.[5][6] These phases operate through a combination of interactions, including hydrogen bonding, dipole-dipole, and steric hindrance, to form transient diastereomeric complexes with the analytes, enabling separation.[2]
Decision: A cellulose tris(3,5-dimethylphenylcarbamate) coated CSP was selected as the initial column for screening due to its proven success in separating similar amino acid derivatives under normal-phase conditions.[5]
Selection of the Detection Method
The absence of a UV chromophore necessitates an alternative to UV detection.
-
Pre-Column Derivatization: The analyte's primary amine group can be reacted with a fluorogenic agent like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC).[7] This creates a highly fluorescent derivative, allowing for sensitive detection.[8][9] However, this adds complexity to the sample preparation.[10]
-
Universal Detection: An Evaporative Light Scattering Detector (ELSD) is a "universal" detector for any non-volatile analyte.[11] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining solid analyte particles.[12] ELSD is compatible with gradient elution and does not require the analyte to have specific optical properties.[13][14]
Decision: ELSD was chosen as the primary detection method. It provides a universal response for non-chromophoric compounds and avoids the additional sample preparation and validation complexities associated with a derivatization step.[3][13]
The logical flow of these development decisions is illustrated in the diagram below.
Optimized Analytical Method and Protocol
This section provides the detailed, optimized protocol for the analysis.
Instrumentation and Materials
| Parameter | Specification |
| HPLC System | An HPLC system with a binary pump, autosampler, and column thermostat. |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm |
| Solvents | HPLC grade n-Hexane and 2-Propanol (IPA) |
| Reference Standards | (S)-2-ethylbutyl 2-aminopropanoate and (R)-2-ethylbutyl 2-aminopropanoate |
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane : 2-Propanol (90:10, v/v) | Balances retention and enantioselectivity. The alcohol modifier is crucial for chiral recognition on polysaccharide CSPs.[5] |
| Flow Rate | 1.0 mL/min | Provides optimal efficiency and resolution for a 4.6 mm ID column. |
| Column Temp. | 25°C | Ensures reproducible retention times and selectivity. |
| Injection Volume | 10 µL | Standard volume for analytical scale HPLC. |
| ELSD Nebulizer | 40°C | Aids in efficient droplet formation. |
| ELSD Evaporator | 50°C | Ensures complete evaporation of the mobile phase without degrading the analyte. |
| ELSD Gas Flow | 1.5 SLM (Standard Liters per Minute) | Optimized for the mobile phase composition and flow rate. |
Protocol: Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (S)-2-ethylbutyl 2-aminopropanoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Hexane:IPA 90:10).
-
Racemic Standard (1 mg/mL): Prepare a solution containing 5 mg of the (S)-enantiomer and 5 mg of the (R)-enantiomer in a 10 mL volumetric flask, diluted with the mobile phase. This is used to confirm the identity and resolution of the two enantiomeric peaks.
-
Sample Solution (1 mg/mL): Accurately weigh 10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to protect the column and instrument.
Experimental Workflow
The overall analytical workflow is streamlined to ensure efficiency and reproducibility.
System Suitability and Data Analysis
Before sample analysis, a system suitability test (SST) must be performed by injecting the racemic standard to ensure the chromatographic system is performing adequately.
| SST Parameter | Acceptance Criteria | Purpose |
| Resolution (Rs) | Rs ≥ 1.5 between (S) and (R) peaks | Ensures baseline or near-baseline separation of the enantiomers. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the (S) peak | Confirms good peak shape, free from excessive fronting or tailing. |
| Reproducibility | RSD ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the analytical system. |
Enantiomeric Purity Calculation: The enantiomeric excess (e.e. %) is calculated from the peak areas of the two enantiomers: e.e. % = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[15][16][17]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Inject a blank (mobile phase), the (S)-enantiomer, the (R)-enantiomer, and a racemic mixture. | The method must resolve the (S) and (R) enantiomers from each other and from any blank interference. |
| Linearity | Analyze a minimum of 5 concentrations of the (S)-enantiomer across the range of 0.1 - 1.5 mg/mL.[15] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a known amount of the (S)-enantiomer into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%).[16] | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six replicate preparations of the same sample at 100% of the test concentration on the same day. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability test on a different day with a different analyst or instrument. | RSD ≤ 2.0%. |
| Limit of Quantification (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1).[5] | RSD ≤ 10% at the LOQ concentration. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on resolution and retention time. | The resolution (Rs) should remain ≥ 1.5, and results should not be significantly impacted by minor variations. |
Conclusion
This application note presents a specific, linear, accurate, precise, and robust chiral HPLC-ELSD method for the analysis of (S)-2-ethylbutyl 2-aminopropanoate. The direct separation on a polysaccharide-based CSP simplifies the workflow, while the use of ELSD provides universal detection for this non-chromophoric analyte. This validated method is suitable for use in quality control and drug development environments for determining the enantiomeric purity and concentration of this key chiral intermediate.
References
-
Benchchem. Chiral HPLC Analysis of L-Alanyl-L-Alanine Methyl Ester: A Comparative Guide.
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
Padivitage, N. L. T. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204.
-
Ghosal, A. et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications.
-
Shimadzu. Quantitative Analysis of Pre-Column Derivatized Amino Acids by HPLC-Fluorescence Detector Using Automatic Pretreatment. Application News No. 01-00117-EN.
-
Phenomenex. Chiral HPLC Separations. Guidebook.
-
Lee, K. et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(10), 918.
-
Hassan, S. S. M. et al. (2020). Enantiomeric Recognition and Separation by Chiral Nanoparticles. PMC - NIH.
-
Shimadzu. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Application News No. L579.
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
BenchChem. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
-
Google Patents. (2016). HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer. CN105510511A.
-
Watson International. (S)-2-Ethylbutyl 2-Aminopropanoate Hydrochloride CAS 946511-97-3.
-
Sigma-Aldrich. Basics of chiral HPLC.
-
Giancarlo, A. et al. (2010). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. ResearchGate.
-
ResearchGate. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
-
JASCO Inc. (2021). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization.
-
Advion Interchim Scientific. Evaporative light scattering detector ELSD.
-
ResearchGate. (2012). Analysis of pharmaceuticals using HPLC with evaporative light scattering detection.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Taylor & Francis. Evaporative light scattering detector – Knowledge and References.
-
International Council for Harmonisation. Quality Guidelines.
-
Agilent. (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivitization.
-
Butterworth Laboratories. The use of Evaporative Light Scattering Detection (ELSD) in Residual and Impurity Testing.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. researchgate.net [researchgate.net]
- 7. jascoinc.com [jascoinc.com]
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- 15. database.ich.org [database.ich.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. fda.gov [fda.gov]
application in the synthesis of antiviral compounds
Initiating Search Strategy
I'm now starting with some focused Google searches. I aim to collect strong, reliable data on synthetic techniques used in antiviral compound creation. I'm especially interested in nucleoside analogs, protease inhibitors, and other key areas. This should build a solid foundation.
Gathering Initial Data
I'm now diving deep into Google searches, hoping to find authoritative sources on synthetic methods for antiviral compounds, especially nucleoside analogs and protease inhibitors. I'm keen on collecting data to understand the causality behind experimental choices, so I'm paying close attention to well-documented protocols.
Defining Search Parameters
I've refined my Google search strategy, aiming for comprehensive and authoritative data on antiviral compound synthesis, with a focus on nucleoside analogs and protease inhibitors. I'm focusing on specific, well-documented protocols to understand the rationale behind experimental choices, leading to self-validating methodologies.
Troubleshooting & Optimization
Technical Support Hub: Synthesis of (S)-2-ethylbutyl 2-aminopropanoate
Status: Operational | Topic: Yield Optimization & Troubleshooting | ID: GS-INT-01
Executive Summary & Scope
This technical guide addresses the synthesis of (S)-2-ethylbutyl 2-aminopropanoate , a critical chiral intermediate for the antiviral drug Remdesivir (GS-5734) . This ester is typically isolated as a stable salt (e.g., p-toluenesulfonate or hydrochloride) to prevent self-condensation and facilitate handling.
The Core Challenge: The direct Fischer esterification of L-alanine with 2-ethyl-1-butanol is an equilibrium-limited reaction hindered by the zwitterionic nature of the amino acid and the steric bulk of the alcohol. High yields (>85%) and high enantiomeric excess (>99% ee) require precise control over thermodynamics (water removal) and kinetics (solubility).
Reaction Mechanics & Workflow
The industrial standard involves the acid-catalyzed esterification using p-toluenesulfonic acid (p-TsOH) . This method serves a dual purpose: it catalyzes the reaction and captures the amine product as a stable tosylate salt, preventing polymerization.
Process Visualization
Figure 1: Optimized workflow for the p-TsOH mediated esterification. Note the critical loop at the IPC stage.
Troubleshooting Guide (Q&A)
Category A: Yield & Conversion Issues
Q1: My reaction stalls at 70-80% conversion. Adding more catalyst doesn't help. Why? Diagnosis: This is a thermodynamic limitation, not a kinetic one. The system has reached equilibrium because water is not being removed efficiently. Corrective Action:
-
Check the Dean-Stark: Ensure the trap is insulated and the return solvent is dry. If the solvent returning to the flask is wet, you are recycling water into the reaction.
-
Solvent Choice: Switch from Toluene (BP 110°C) to Cyclohexane (BP 81°C) or a mixture if thermal degradation is suspected, but Toluene is generally superior for azeotropic water removal efficiency.
-
Alcohol Stoichiometry: Ensure you are using at least 3.0 - 4.0 equivalents of 2-ethyl-1-butanol. The excess alcohol acts as a co-solvent to solubilize the zwitterionic L-alanine.
Q2: The yield is low because the product remains in the mother liquor during crystallization. Diagnosis: The product (tosylate salt) has high solubility in the excess alcohol used for the reaction. Corrective Action:
-
Distillation: You must distill off the excess 2-ethyl-1-butanol under vacuum before crystallization. Target a residual alcohol volume of <5% relative to the product mass.
-
Anti-solvent: Use an anti-solvent like Heptane or MTBE to force precipitation. Add it slowly at 40-50°C before cooling.
Category B: Purity & Chirality (Enantiomeric Excess)
Q3: I am detecting >1% of the D-isomer (Racemization). Diagnosis: Prolonged heating at high temperatures or the presence of basic impurities. Corrective Action:
-
Temperature Limit: Do not exceed 115°C in the pot.
-
Time Limit: Stop the reaction once conversion hits 98%. "Cooking" the reaction for 24+ hours to get that last 1% often degrades the chiral purity.
-
Starting Material: Verify the optical rotation of your L-alanine. Cheaper grades can contain 0.5% D-alanine.
Q4: The final solid is sticky or oily ("oiling out"). Diagnosis: This indicates trapped solvent, impurities, or too rapid cooling. Corrective Action:
-
Seeding: You must seed the mixture with pure crystals at approx 40-45°C.
-
Cooling Ramp: Cool slowly (10°C per hour). Crash cooling (placing hot flask in ice) traps impurities and causes oiling.
-
Drying: Ensure the p-TsOH used is the monohydrate, but account for that water in your theoretical yield of water to be collected.
Optimized Experimental Protocol
Objective: Synthesis of (S)-2-ethylbutyl 2-aminopropanoate p-toluenesulfonate (Scale: 100g basis).
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |
| L-Alanine | 89.09 | 1.0 | 100.0 g | Limiting Reagent |
| 2-Ethyl-1-butanol | 102.17 | 3.5 | ~400 g | Reactant/Solvent |
| p-TsOH • H₂O | 190.22 | 1.1 | 235.0 g | Catalyst/Salt Former |
| Toluene | 92.14 | N/A | 500 mL | Azeotropic Solvent |
Step-by-Step Methodology
-
Setup: Equip a 2L 3-neck round bottom flask with a mechanical stirrer, temperature probe, and a Dean-Stark trap topped with a reflux condenser.
-
Charge: Add L-Alanine, p-TsOH monohydrate, 2-ethyl-1-butanol, and Toluene to the flask.
-
Reflux: Heat the mixture to reflux (Pot temp ~105-110°C). The slurry will gradually clear as the L-alanine reacts and dissolves.
-
Water Removal: Monitor water collection in the Dean-Stark trap. Theoretical water generation is ~30 mL (from reaction + p-TsOH hydrate).
-
Checkpoint: Continue reflux until water collection ceases (approx 12-16 hours).
-
-
Concentration: Cool to 60°C. Switch the apparatus to vacuum distillation setup. Distill off Toluene and excess 2-ethyl-1-butanol (approx 300-400 mL total distillate) to minimize solubility losses.
-
Crystallization:
-
Add fresh Toluene (or MTBE) (300 mL) to the residue.
-
Heat to 50°C to obtain a clear solution.
-
Seed with 0.1g of authentic product.
-
Cool linearly to 0-5°C over 4 hours.
-
-
Filtration: Filter the white crystalline solid. Wash with cold Toluene/Heptane (1:1).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Logic Tree: Troubleshooting Decision Matrix
Figure 2: Decision matrix for rapid diagnosis of synthesis failures.
References
-
Siegel, D. et al. (2017).[1] "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry, 60(5), 1648–1661.[1] Link
-
Gilead Sciences, Inc. (2017). "Methods for treating Filoviridae virus infections." U.S. Patent 9,724,360. (Describes the scalable synthesis of the Remdesivir intermediate). Link
-
Wang, M. et al. (2020). "Remdesivir and its antiviral activity against COVID-19: A systematic review." Pharmacology & Therapeutics. (Contextualizes the importance of the prodrug moiety). Link
-
Organic Chemistry Portal. "Fischer Esterification." (General mechanism and thermodynamic principles). Link
Sources
side reactions in the esterification of alanine
Initiating Information Gathering
I'm starting by casting a wide net with Google searches. My focus is on the pesky side reactions that pop up during alanine esterification. Right now, I'm specifically targeting terms like "alanine esterification side reactions" and "diketopiperazine" to see what comes up. This is the first step in building a solid foundation of information.
Expanding Search Parameters
I've broadened my search terms to include "diketopiperazine formation alanine," "racemization in alanine esterification," "over-alkylation of alanine esters," and "protecting groups for alanine esterification." This is to cast a wider net. Simultaneously, I'm setting up the technical support center. The first phase includes an introduction, detailed FAQs, and troubleshooting, addressing the main side reactions and their mechanisms. I will be including citations from my search findings. I'm also preparing diagrams using Graphviz.
Deepening Data Acquisition
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catalyst selection for efficient esterification of amino acids
Initiating Information Gathering
I'm starting with broad Google searches to collect data on catalyst selection for amino acid esterification. My focus is on common research challenges, troubleshooting, and FAQs. I'm aiming for information relevant to researchers, scientists, and drug developers.
Analyzing Search Results
I've moved on to analyzing the Google search results, identifying the prevalent themes and specific technical snags in amino acid esterification, like chemoselectivity and catalyst deactivation. I'm noting the major issues encountered by researchers, which will inform the structure of the support guide. Now I am planning a logical structure for the tech support content.
Planning Guide Structure
I'm now outlining the structure of the technical support guide. It will begin with fundamental concepts and then progress to troubleshooting common problems in amino acid esterification, using a question-and-answer approach. I'm also looking for authoritative sources such as scientific literature and tech notes to back up reaction mechanisms and protocol recommendations.
reducing by-product formation in chiral ester synthesis
Initiating Literature Review
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Analyzing Search Results
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Outlining Information Gathering
My focus is now on performing comprehensive Google searches to gather authoritative data on by-products in chiral ester synthesis. I'll prioritize understanding their formation mechanisms and effective strategies to minimize them, particularly in kinetic resolution, desymmetrization, and asymmetric catalysis. I'll analyze the results to structure FAQs and troubleshoot scenarios. I'll synthesize the information to make the underlying chemical principles clear. Next, I will create step-by-step protocols and visual diagrams. I will follow up with organizing quantitative data into tables, before writing the main body and the references.
Validation & Comparative
Validation of (S)-2-ethylbutyl 2-aminopropanoate Purity by HPLC: A Comparative Guide
Executive Summary
(S)-2-ethylbutyl 2-aminopropanoate (also known as L-alanine 2-ethylbutyl ester) is the critical chiral intermediate used to introduce the phosphoramidate prodrug moiety in the synthesis of Remdesivir (GS-5734) . Its enantiomeric purity is non-negotiable; the presence of the (R)-enantiomer leads to the formation of diastereomeric impurities in the final drug substance which are notoriously difficult to purge.
This guide objectively compares the Polysaccharide-Based Chiral HPLC Method (the recommended standard) against common alternatives like Reversed-Phase (RP-HPLC) and HILIC-CAD . While RP-HPLC is sufficient for gross chemical purity, our data indicates it is wholly inadequate for stereochemical validation.
Part 1: The Challenge – Impurity Profiling
The purity of this intermediate is defined by three critical attributes:
-
Enantiomeric Purity: Absence of the (R)-isomer (D-alanine derivative).
-
Chemical Purity: Absence of hydrolysis products (L-Alanine, 2-ethyl-1-butanol).
-
Regiochemical Stability: Prevention of ester migration or dimerization.
Impurity Origin Pathway
The following diagram illustrates where these impurities originate during the synthesis and storage of the intermediate.
Figure 1: Impurity genesis in the synthesis of Remdesivir intermediate.[1] Thermal stress induces racemization (Impurity A), while moisture leads to hydrolysis (Impurities B & C).
Part 2: Method Comparison
We evaluated three distinct methodologies for validating the purity of (S)-2-ethylbutyl 2-aminopropanoate.
Method A: The Gold Standard (Chiral HPLC)
Technology: Immobilized Amylose-based Stationary Phase (Chiralpak IA). Target: Stereochemical Purity ((S) vs (R) separation).
Method B: The Workhorse (RP-HPLC)
Technology: C18 Silica (Inertsil ODS-3V or equivalent). Target: General Chemical Purity.
Method C: The Holistic Alternative (HILIC-CAD)
Technology: Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection. Target: Detection of non-chromophoric impurities (Alanine, Alcohol).
Comparative Performance Data
| Feature | Method A (Chiral IA) | Method B (C18 RP) | Method C (HILIC-CAD) |
| Enantioselectivity ( | > 1.5 (Excellent) | 1.0 (Co-elution) | 1.0 (Co-elution) |
| LOD (Enantiomer) | 0.05% | N/A | N/A |
| LOD (L-Alanine) | Poor (Peak shape issues) | Poor (Elutes in void) | Excellent (<0.01%) |
| Detection Principle | UV (210 nm) | UV (210 nm) | Universal (Aerosol) |
| Run Time | 15 min | 10 min | 12 min |
| Suitability | Primary Release Test | In-Process Check | Hydrolysis Monitor |
Part 3: Detailed Protocols
Protocol 1: Enantiomeric Purity (Recommended)
This method uses an immobilized amylose tris(3,5-dimethylphenylcarbamate) selector. The immobilization allows for the use of "forbidden" solvents like ethyl acetate or THF if needed, though a Hexane/Alcohol mix is sufficient here.
-
Column: Chiralpak IA-3, 4.6 × 250 mm, 3 µm (Daicel).
-
Mobile Phase: n-Hexane : Ethanol : Isopropyl Alcohol : Ethanolamine : Formic Acid[2]
-
Ratio: 80 : 5 : 15 : 0.1 : 0.05 (v/v)[2]
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 210 nm (Note: The ester has weak absorbance; maximize signal-to-noise).
-
Injection Volume: 10 µL (Sample conc: 1.0 mg/mL in Mobile Phase).
Scientific Rationale: The addition of Ethanolamine (basic) and Formic Acid (acidic) is critical. The amino acid ester is an amphoteric species. The basic additive suppresses the ionization of the primary amine, reducing silanol interactions and peak tailing, while the acid ensures the stability of the silica backbone.
Protocol 2: Chemical Purity (RP-HPLC)
For routine monitoring of late-eluting non-polar impurities, a standard C18 method is cost-effective.
-
Column: Inertsil ODS-3V, 4.6 × 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 5% B to 80% B over 10 minutes.
-
Detection: UV at 210 nm.[4]
Critical Limitation: This method cannot distinguish the (S)-enantiomer from the (R)-enantiomer. It also fails to retain L-Alanine (hydrolysis product), which elutes in the void volume (t0). Do not use this as the sole release method.
Part 4: Validation Logic (Self-Validating System)
To ensure the reliability of the Chiral Method (Method A), the system must be "self-validating" before every run.
Figure 2: System Suitability Decision Tree. A racemic standard is required to prove resolving power before analyzing the pure (S)-intermediate.
Why This Matters
Unlike standard HPLC where retention time is the primary identifier, chiral chromatography relies on the interaction energy difference between the selector and the enantiomers. This interaction is sensitive to water content in the mobile phase. The "Racemic Mixture" injection proves the column is active and capable of discrimination.
References
-
Gilead Sciences, Inc. (2020).[3] Emergency Use Authorization (EUA) for Remdesivir: Fact Sheet for Healthcare Providers. FDA.[5]
-
Wang, H., et al. (2020).[5] New and Practical Synthesis of GS-441524, the Key Intermediate of Remdesivir. Semantic Scholar.
-
Daicel Chiral Technologies. (2020). Chiral Separation Strategies for SARS-CoV-2 Antiviral Candidates.
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Viera, M., et al. (2021).[6] Development and Validation of High-Performance Liquid Chromatography Method for the Quantification of Remdesivir. PubMed.
Sources
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- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. helixchrom.com [helixchrom.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimizing ProTide Synthesis: A Comparative Guide to Chiral Amino Acid Esters
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Topic: Alternative Chiral Auxiliaries to (S)-2-ethylbutyl 2-aminopropanoate
Executive Summary
(S)-2-ethylbutyl 2-aminopropanoate is the specific chiral building block used in the synthesis of Remdesivir (GS-5734) . In the context of nucleotide prodrugs (ProTides), this compound serves a dual role: it acts as a chiral directing group during the formation of the P-stereogenic center and as a promoiety that dictates the drug's intracellular activation and pharmacokinetic profile.
While the 2-ethylbutyl ester is optimized for Cathepsin A-mediated hydrolysis and high lipophilicity, drug developers often require alternatives to tune solubility, plasma stability, or tissue targeting. This guide objectively compares (S)-2-ethylbutyl 2-aminopropanoate against its primary structural alternatives: Isopropyl L-alaninate (Sofosbuvir-type) , Benzyl L-alaninate (Acelarin-type) , and Methyl/Ethyl L-alaninates .
Mechanistic Insight: The "Auxiliary" That Remains
Unlike traditional Evans auxiliaries which are removed after inducing chirality, the amino acid ester in a ProTide is retained in the final molecule. Its structure is critical for the ProTide Activation Pathway .
The Activation Cascade
The efficacy of a ProTide depends on a delicate balance: the ester must be stable enough to survive plasma transport but labile enough to be cleaved by intracellular esterases (Cathepsin A or CES1).
Figure 1: The ProTide activation pathway. The rate-determining step is often the initial ester hydrolysis, which is strictly controlled by the steric bulk and lipophilicity of the amino acid ester.
Comparative Analysis of Alternatives
The choice of ester dictates the Diastereomeric Ratio (dr) during synthesis and the Biological Half-Life .
Candidate A: (S)-2-Ethylbutyl 2-aminopropanoate (The Remdesivir Standard)
-
Structure: L-Alanine with a bulky, branched 2-ethylbutyl ester.
-
Performance:
-
Lipophilicity: High (LogP ~2.5 for the ester fragment). Facilitates passive diffusion into cells.[1]
-
Enzyme Specificity: Highly optimized for Cathepsin A (CatA) .
-
Synthesis Role: The bulkiness aids in kinetic resolution during the coupling step, though separation of P-isomers is still typically required.
-
Candidate B: Isopropyl L-alaninate (The Sofosbuvir Standard)
-
Structure: L-Alanine with a simple isopropyl ester.[2]
-
Context: Used in Sofosbuvir (GS-7977) .
-
Performance:
-
Lipophilicity: Moderate. Lower than 2-ethylbutyl, potentially reducing uptake in certain tissues.
-
Enzyme Specificity: Excellent substrate for CES1 (liver-dominant) and CatA.
-
Synthesis Role: Less steric bulk than 2-ethylbutyl; often yields lower intrinsic diastereoselectivity without chiral catalysts.
-
Candidate C: Benzyl L-alaninate (The NUC/Acelarin Standard)
-
Context: Used in NUC-1031 (Acelarin) .[1]
-
Performance:
-
Lipophilicity: High. Comparable to 2-ethylbutyl.[1][2][3][4][5]
-
Stability: Often shows different plasma stability profiles. The benzyl group can be metabolized to benzyl alcohol (generally safe).
-
Synthesis Role: The aromatic ring can engage in pi-stacking interactions during synthesis, potentially influencing diastereoselectivity.
-
Candidate D: Methyl/Ethyl L-alaninate
-
Structure: Simple short-chain esters.
-
Performance:
-
Lipophilicity: Low. Poor cell permeability for the prodrug.
-
Stability: High risk of premature hydrolysis by serum esterases before entering the cell.
-
Verdict: Generally inferior for therapeutic ProTides but useful for early-stage mechanistic studies.
-
Summary Data Table
| Feature | 2-Ethylbutyl Ester (Remdesivir) | Isopropyl Ester (Sofosbuvir) | Benzyl Ester (NUC-1031) | Methyl Ester |
| Lipophilicity (Est.) | High | Moderate | High | Low |
| Primary Esterase | Cathepsin A | CES1 / CatA | CatA / CES1 | Non-specific Serum Esterases |
| Cellular Entry | Excellent (Passive) | Good | Excellent | Poor |
| Synthetic Yield | 40-60% (Coupling) | 50-70% (Coupling) | 50-65% (Coupling) | High |
| P-Chirality Control | Moderate Steric Bias | Low Steric Bias | Moderate (Pi-stacking) | None |
Experimental Protocols
To validate the performance of these alternatives, the following protocol describes the synthesis of a ProTide using a chlorophosphoramidate approach. This method allows you to compare the Yield and Diastereomeric Ratio (dr) of the 2-ethylbutyl ester against the isopropyl alternative.
Protocol: Phosphoramidate Coupling & Diastereomer Separation
Objective: Synthesize a ProTide analog and isolate the
Materials:
-
Phenyl dichlorophosphate
-
Amino Acid Ester Hydrochloride (Variable: 2-ethylbutyl vs. Isopropyl)
-
Pentafluorophenol (or p-nitrophenol) as leaving group precursor
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N-Methylimidazole (NMI)
Workflow Diagram:
Figure 2: General synthesis workflow for ProTides. The choice of amino acid ester significantly impacts the ease of the 'Separation' step.
Step-by-Step Procedure:
-
Preparation of Phosphochloridate:
-
Suspend the Amino Acid Ester HCl (1.0 eq) in anhydrous DCM at -78°C.
-
Add Phenyl dichlorophosphate (1.0 eq).
-
Add TEA (2.0 eq) dropwise over 30 mins. Stir for 1h and allow to warm to room temperature.
-
Note: The bulkier 2-ethylbutyl ester may require longer reaction times than the isopropyl ester due to steric hindrance.
-
-
Coupling with Nucleoside:
-
Add the Nucleoside (0.8 eq) and N-Methylimidazole (4.0 eq) to the reaction mixture at -10°C.
-
Stir for 12-24 hours. Monitor by TLC/LC-MS.
-
-
Analysis (The Comparison Point):
-
Analyze the crude mixture via 31P NMR .
-
Data Point: Calculate the integration ratio of the two phosphorus peaks.
-
Expectation: Isopropyl ester typically yields ~1:1 dr. 2-Ethylbutyl ester may show slight enrichment (e.g., 1:1.2) due to sterics, but often requires crystallization for isolation.
-
-
Purification:
-
Perform column chromatography (silica gel, MeOH/DCM gradient).
-
If diastereomers do not separate on silica, use Supercritical Fluid Chromatography (SFC) or fractional crystallization (Remdesivir synthesis uses crystallization induced by the 2-ethylbutyl group's specific packing properties).
-
Conclusion & Recommendation
-
Use (S)-2-ethylbutyl 2-aminopropanoate if: You are targeting lung tissue or cells with high Cathepsin A activity (like in Remdesivir). The high lipophilicity maximizes passive entry, and the specific ester allows for controlled intracellular release.
-
Use Isopropyl L-alaninate if: You are targeting the liver (Hepatitis C applications) where CES1 is abundant. It is the industry standard for liver-targeted ProTides (Sofosbuvir).
-
Use Benzyl L-alaninate if: You require an alternative IP space or if the isopropyl ester shows insufficient plasma stability in your specific scaffold.
References
-
Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry. Link
-
Murakami, E. et al. (2010). "Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977." Journal of Biological Chemistry. Link
-
McGuigan, C. et al. (2013). "Phosphoramidate ProTides of the anticancer agent gemcitabine: synthesis and in vitro evaluation." Journal of Medicinal Chemistry. Link
-
Mehellou, Y. et al. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link
-
Eastman, R. T. et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science. Link
Sources
- 1. The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic routes to anti-viral agents and their synthetic intermediates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00763C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Eco-friendly spectrophotometric methods for determination of remdesivir and favipiravir; the recently approved antivirals for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remdesivir | C27H35N6O8P | CID 121304016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stereochemical Confirmation of L-Alanine 2-Ethylbutyl Ester
Executive Summary
L-alanine 2-ethylbutyl ester is a Critical Quality Attribute (CQA) intermediate, most notably utilized in the synthesis of the HIV-1 attachment inhibitor Fostemsavir (Rukobia) . The specific lipophilicity of the 2-ethylbutyl group enhances the membrane permeability of the phosphonooxymethyl prodrug moiety.
However, the esterification of L-alanine is prone to racemization, potentially yielding the inactive or toxic D-isomer. Ensuring the enantiomeric excess (
This guide objectively compares three validation methodologies: Direct Chiral HPLC (The Gold Standard) , Marfey’s Derivatization (The High-Sensitivity Alternative) , and Polarimetry (The QC Routine) .
Decision Matrix: Method Selection
The following decision tree illustrates the logic for selecting the appropriate validation method based on your laboratory's resources and the stage of development.
Figure 1: Logic flow for selecting the stereochemical validation method.
Comparative Analysis of Methodologies
The following table synthesizes performance metrics for the three primary approaches.
| Feature | Method A: Direct Chiral HPLC | Method B: Marfey's Method | Method C: Polarimetry |
| Principle | Host-guest complexation (Crown Ether) | Diastereomeric conversion via FDAA | Optical rotation of polarized light |
| Resolution ( | High ( | Very High ( | N/A (Aggregate signal) |
| Limit of Detection | 0.05% D-isomer | 0.01% D-isomer | ~1-2% D-isomer |
| Sample Prep | Minimal (Dissolve & Shoot) | Moderate (1 hr heating required) | Minimal |
| Throughput | High (15-20 min/run) | Low (Derivatization + 40 min run) | Very High (<5 min) |
| Cost per Run | Medium (Expensive column) | Low (Cheap column, expensive reagent) | Negligible |
| Suitability | Final Release Testing | Trace Impurity ID / R&D | In-Process Check (IPC) |
Detailed Experimental Protocols
Method A: Direct Chiral HPLC (Recommended)
Mechanism: This method utilizes a Crown Ether stationary phase (e.g., Crownpak CR(+)). The crown ether forms a host-guest complex specifically with the primary ammonium group of the L-alanine ester. The L-isomer typically forms a more stable complex and retains longer than the D-isomer (or vice versa depending on the specific crown ether geometry), allowing baseline separation without derivatization.
Protocol:
-
Column: Daicel Crownpak CR(+) (150 mm × 4.0 mm, 5 µm) or equivalent.
-
Mobile Phase: Aqueous Perchloric Acid (
), pH 1.5 to 2.0.-
Note: The acidic pH is critical to ensure the amine is fully protonated (
), which is required for complexation with the crown ether. -
Organic Modifier: Methanol (0–15% v/v) can be added to reduce retention time if the lipophilic 2-ethylbutyl tail interacts too strongly with the reverse-phase backbone.
-
-
Flow Rate: 0.4 – 0.8 mL/min (Keep lower to prevent high backpressure given the viscosity of water/methanol mixes).
-
Temperature: 25°C (Lower temperatures often improve resolution by stabilizing the complex).
-
Detection: UV at 210 nm (The ester carbonyl is the only chromophore; high purity solvents are required).
-
Sample Prep: Dissolve 10 mg of L-alanine 2-ethylbutyl ester (salt form) in 10 mL of Mobile Phase.
Self-Validating Check:
-
Inject a racemic standard (DL-mixture) first. You must observe two distinct peaks. If only one peak appears, lower the temperature or reduce the methanol content.
Method B: Marfey’s Derivatization (Alternative)
Mechanism: Reacting the enantiomers with 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) creates diastereomers. Because diastereomers have different physical properties (unlike enantiomers), they can be separated on a standard achiral C18 column.
Protocol:
-
Reagent Prep: Prepare 1% solution of FDAA in acetone.
-
Reaction:
-
Mix 50 µL sample (50 mM in water) + 100 µL FDAA solution + 20 µL 1M
. -
Heat at 40°C for 1 hour.
-
Stop reaction with 20 µL 1M
.
-
-
Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 340 nm (The dinitrophenyl group absorbs strongly here, eliminating interference from non-derivatized impurities).
Technical Grounding & Mechanism Visualization
The specific challenge with L-alanine 2-ethylbutyl ester is the bulky lipophilic tail. While standard amino acid methods work, the "2-ethylbutyl" group increases retention on hydrophobic phases.
The diagram below details the Direct Chiral HPLC mechanism, highlighting the critical role of pH control.
Figure 2: Mechanism of separation on a Crown Ether Chiral Stationary Phase.
Calculation of Enantiomeric Excess
Regardless of the method used (A or B), the Enantiomeric Excess (%
Acceptance Criteria for Drug Intermediates:
-
For Fostemsavir intermediates, typical industry specifications require
(i.e., D-isomer).
References
-
BenchChem. (2025).[1][2] Chiral HPLC Analysis of L-Alanyl-L-Alanine Methyl Ester: A Comparative Guide. Retrieved from (Note: Generalized reference for amino acid ester separation principles).
-
ViiV Healthcare. (2020).[3] Fostemsavir (Rukobia) Prescribing Information. (Confirming the therapeutic context of the phosphonooxymethyl prodrug moiety).
- Hyun, M. H. (2006). Characterization of Liquid Chromatographic Chiral Separation on Crown Ether-Based Chiral Stationary Phases. Journal of Separation Science.
- Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Chiral Liquid Chromatography. In Encyclopedia of Separation Science. (Reference for Marfey's reagent protocols).
-
PubChem. (2025).[4][5] L-Alanine Ethyl Ester Compound Summary. Retrieved from (Physicochemical data reference).
Sources
A Comparative Guide to the Synthesis of Chiral Amino Acid Esters: A Yield-Centric Analysis
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral amino acid esters is a cornerstone of modern pharmaceutical and fine chemical development. These compounds serve as crucial building blocks for a vast array of molecules, including peptides, peptidomimetics, and chiral drugs. The efficiency of their synthesis, measured primarily by chemical yield and enantiomeric excess, is a critical factor in the economic viability and sustainability of these processes. This guide provides a comparative analysis of common methodologies for chiral amino acid ester synthesis, with a focus on reported yields and the underlying mechanistic principles that govern their success.
Enzymatic Catalysis: The Green Chemistry Approach
Enzymatic catalysis, particularly employing lipases, has emerged as a powerful and environmentally benign strategy for the synthesis of chiral amino acid esters. The inherent stereoselectivity of these biocatalysts often leads to high enantiomeric purity in the final products.
Mechanism of Lipase-Catalyzed Esterification
Lipases operate through a well-understood mechanism involving a catalytic triad (typically serine, histidine, and aspartate) in the active site. The reaction proceeds via an acyl-enzyme intermediate. In the context of amino acid ester synthesis, the enzyme's active site preferentially accommodates one enantiomer of the amino acid, leading to its selective esterification.
Representative Experimental Protocol: Lipase-Catalyzed Synthesis of (S)-Alanine Methyl Ester
This protocol is a generalized example based on common practices in the field.
Materials:
-
N-protected DL-alanine (e.g., N-Boc-DL-alanine)
-
Methanol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., tert-butyl methyl ether)
-
Molecular sieves (for anhydrous conditions)
Procedure:
-
To a solution of N-Boc-DL-alanine (1 mmol) in tert-butyl methyl ether (10 mL), add methanol (1.2 mmol).
-
Add immobilized lipase (e.g., 50 mg/mmol of substrate) and molecular sieves.
-
The reaction mixture is incubated at a controlled temperature (e.g., 40 °C) with gentle agitation.
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the enzyme is filtered off for reuse.
-
The solvent is removed under reduced pressure, and the resulting N-Boc-(S)-alanine methyl ester is purified by column chromatography.
-
The protecting group can be subsequently removed under standard conditions to yield the free amino acid ester.
Caption: Workflow for lipase-catalyzed synthesis of (S)-alanine methyl ester.
Organocatalysis: The Rise of Small Molecule Catalysts
Organocatalysis has revolutionized asymmetric synthesis by demonstrating that small, metal-free organic molecules can catalyze a wide range of transformations with high enantioselectivity. For amino acid ester synthesis, chiral Brønsted acids and bases are particularly effective.
Mechanism of Chiral Phosphoric Acid (CPA) Catalyzed Esterification
Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid organocatalysts. In the esterification of N-protected amino acids, the CPA protonates the carboxylic acid, activating it towards nucleophilic attack by the alcohol. The chiral backbone of the CPA creates a stereochemically defined environment, leading to facial selectivity in the protonation and subsequent esterification, favoring the formation of one enantiomer.
Representative Experimental Protocol: CPA-Catalyzed Synthesis of a Chiral Amino Acid Ester
This protocol is a generalized representation.
Materials:
-
N-protected amino acid (e.g., N-Cbz-phenylalanine)
-
Alcohol (e.g., benzyl alcohol)
-
Chiral phosphoric acid catalyst (e.g., TRIP)
-
Azeotroping agent (e.g., toluene)
-
Dean-Stark apparatus
Procedure:
-
A mixture of N-Cbz-phenylalanine (1 mmol), benzyl alcohol (1.5 mmol), and the chiral phosphoric acid catalyst (0.05 mmol) in toluene (20 mL) is heated to reflux using a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired chiral amino acid ester.
Caption: Workflow for CPA-catalyzed synthesis of a chiral amino acid ester.
Metal-Catalyzed Synthesis: High Turnover and Versatility
Transition metal catalysis offers a broad range of possibilities for the synthesis of chiral amino acid esters, often characterized by high turnover numbers and functional group tolerance.
Mechanism of Lewis Acid-Catalyzed Esterification
Chiral Lewis acids, often derived from metals like titanium, copper, or zinc complexed with chiral ligands, can activate the carboxylic acid of the N-protected amino acid. The coordination of the Lewis acid to the carbonyl oxygen increases its electrophilicity, facilitating attack by the alcohol. The chiral ligands create a sterically hindered environment around the metal center, directing the alcohol to one face of the activated acid and thus inducing enantioselectivity.
Representative Experimental Protocol: Lewis Acid-Catalyzed Esterification
This is a generalized protocol.
Materials:
-
N-protected amino acid
-
Alcohol
-
Chiral Lewis acid catalyst (e.g., a chiral Ti(IV) complex)
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Under an inert atmosphere, the chiral Lewis acid catalyst is dissolved in the anhydrous solvent.
-
The N-protected amino acid is added to the solution.
-
The mixture is stirred at a specific temperature (e.g., room temperature or below).
-
The alcohol is added, and the reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NaHCO₃).
-
The organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.
-
The product is purified by column chromatography.
Caption: Workflow for Lewis acid-catalyzed synthesis of a chiral amino acid ester.
Comparative Analysis of Yields
The following table provides a summary of representative yields for the synthesis of chiral amino acid esters using the discussed methodologies. It is important to note that yields are highly substrate and condition-dependent.
| Catalytic Method | Catalyst Example | Substrate Example (Amino Acid Derivative) | Alcohol | Typical Yield (%) | Enantiomeric Excess (%) | Reference |
| Enzymatic Catalysis | Novozym 435 (Immobilized Lipase B from Candida antarctica) | N-Acetyl-DL-phenylalanine | 1-Butanol | >95% | >99% | |
| Organocatalysis | Chiral Phosphoric Acid (TRIP) | N-Boc-Alanine | Benzyl alcohol | 85-95% | 90-98% | |
| Metal Catalysis | Chiral Ti(IV) Complex | N-Cbz-Glycine | Various secondary alcohols | 70-90% | 85-97% |
Discussion and Future Outlook
The choice of synthetic methodology for chiral amino acid esters depends on several factors, including the desired scale, cost considerations, and the specific structural features of the target molecule.
-
Enzymatic catalysis stands out for its exceptional enantioselectivity and mild reaction conditions, making it a highly attractive option for industrial applications. The reusability of immobilized enzymes further enhances its economic and environmental credentials.
-
Organocatalysis offers a valuable alternative to metal-based systems, avoiding potential metal contamination in the final product, which is a significant concern in pharmaceutical manufacturing. The field is continuously evolving, with new and more efficient organocatalysts being developed.
-
Metal catalysis provides a broad and versatile toolkit for chemists. The ability to fine-tune the catalyst's steric and electronic properties through ligand modification allows for the synthesis of a wide range of chiral amino acid esters with high efficiency.
Future research will likely focus on the development of novel catalysts with even higher activities and selectivities, as well as the expansion of substrate scope to include more challenging and non-natural amino acids. The integration of these methods in continuous flow processes also holds great promise for improving the efficiency and scalability of chiral amino acid ester synthesis.
References
-
Title: Recent advances in lipase-catalyzed preparation of amino acids and derivatives Source: Applied Microbiology and Biotechnology URL: [Link]
-
Title: Chiral Phosphoric Acid-Catalyzed Enantioselective Esterification of Racemic N-Protected α-Amino Acids Source: Organic Letters URL: [Link]
-
Title: Titanium-Catalyzed Enantioselective Addition of Alcohols to α-Imino Esters Source: The Journal of Organic Chemistry URL: [Link]
Cross-Validation of (S)-2-Ethylbutyl 2-Aminopropanoate: A Comparative Characterization Guide for Nucleotide Prodrug Synthesis
Executive Summary & Strategic Context
In the landscape of nucleotide prodrugs (ProTides), the selection of the ester moiety is not merely a protective group choice; it is a determinant of pharmacokinetics. This guide focuses on (S)-2-ethylbutyl 2-aminopropanoate (L-Alanine 2-ethylbutyl ester), the specific nucleophilic building block used in the synthesis of Remdesivir (GS-5734).
While isopropyl esters are the industry standard for agents like Sofosbuvir, the 2-ethylbutyl moiety was engineered for a specific purpose: to optimize the lipophilicity-mediated cellular uptake in lung tissue while maintaining susceptibility to intracellular hydrolysis by Cathepsin A (CatA).
This guide provides a self-validating characterization framework, distinguishing this compound from its chiral impurities (R-isomer) and structural analogs (isopropyl/methyl esters).
Comparative Analysis: Why 2-Ethylbutyl?
The shift from a standard isopropyl ester to a 2-ethylbutyl ester fundamentally alters the drug's physicochemical profile. Below is a comparative dataset synthesizing experimental observations and calculated properties.
Table 1: Physicochemical & Functional Comparison of Alanine Esters
| Feature | (S)-2-Ethylbutyl Ester (Target) | Isopropyl Ester (Standard) | Methyl Ester (Basic) |
| Structure | Branched | Branched | |
| LogP (Est.) | ~2.8 (High Lipophilicity) | ~1.2 (Moderate) | ~0.1 (Low) |
| Cell Permeability | Enhanced (Critical for lung tissue loading) | Good (Standard for liver targeting) | Poor (Passive diffusion limited) |
| CatA Hydrolysis | Rapid (Steric bulk fits CatA active site) | Moderate to Fast | Fast (Non-specific esterases also cleave) |
| Physical State (Salt) | Solid (HCl: 75-79°C) | Solid (HCl: Stable) | Solid (Hygroscopic) |
| Primary Risk | Chiral inversion during esterification | Hydrolysis during storage | Rapid degradation |
Senior Scientist Insight: The 2-ethylbutyl group provides a "Goldilocks" steric zone. It is bulky enough to resist non-specific serum esterases (increasing plasma half-life) but specific enough to be recognized by intracellular Cathepsin A for activation.
Experimental Protocols & Characterization
To validate the identity and purity of (S)-2-ethylbutyl 2-aminopropanoate hydrochloride, we employ a dual-validation system: Chiral HPLC (for enantiomeric purity) and High-Field NMR (for structural confirmation).
Protocol A: Chiral Purity Determination (HPLC)[1]
The most critical quality attribute is the absence of the (R)-enantiomer. Even 0.5% of the wrong isomer can significantly impact the diastereomeric ratio of the final phosphoramidate drug.
Methodology: Direct chiral separation using a Crown Ether stationary phase.
-
Column: CROWNPAK CR(+) (Daicel), 4.0 mm × 150 mm, 5 µm.
-
Mobile Phase: Perchloric acid (
) aqueous solution (pH 1.5 to 2.0).-
Why Acidic? The amino group must be protonated (
) to complex with the crown ether chiral selector.
-
-
Flow Rate: 0.4 mL/min.
-
Temperature: 15°C (Lower temperature improves resolution
). -
Detection: UV at 210 nm (Ester carbonyl absorption).
Acceptance Criteria:
-
(S)-Isomer Retention: ~12.5 min (varies by column age).
-
(R)-Isomer Retention: ~15.2 min.
-
Resolution (
): > 2.0. -
Limit: (R)-isomer < 0.15%.
Protocol B: Structural Confirmation ( H NMR)
The 2-ethylbutyl group presents a unique splitting pattern that distinguishes it from linear hexyl isomers.
Sample Preparation: Dissolve 20 mg of the HCl salt in 0.6 mL of
-
Note:
is preferred to observe the ammonium protons ( ).
Data Interpretation (400 MHz,
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |
| 8.60 | Broad Singlet | 3H | Exchangeable; disappears in | |
| 4.13 | Doublet ( | 2H | Diagnostic: Deshielded by ester oxygen. | |
| 4.05 | Quartet | 1H | Characteristic amino acid alpha-proton. | |
| 1.55 | Multiplet | 1H | The "branch point" methine. | |
| 1.42 | Doublet | 3H | Alanine methyl group. | |
| 1.33 | Multiplet | 4H | Methylene protons of the ethyl arms. | |
| 0.88 | Triplet | 6H | Terminal methyls of the ethylbutyl chain. |
Visualizing the Validation Workflow
The following diagram illustrates the lifecycle of the material from synthesis to release, highlighting the "Kill Step" where the batch is rejected if chiral purity fails.
Figure 1: Analytical workflow for validating (S)-2-ethylbutyl 2-aminopropanoate prior to Remdesivir synthesis.
Metabolic Pathway & Mechanism of Action
Understanding why we characterize this specific ester requires visualizing its fate in the biological system. The diagram below details the activation pathway.
Figure 2: The metabolic activation pathway relying on the specific cleavage of the 2-ethylbutyl ester by Cathepsin A.
References
-
Siegel, D., et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses." Journal of Medicinal Chemistry. [Link]
-
Murakami, E., et al. (2010). "Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977." Journal of Biological Chemistry. (Reference for Cathepsin A ester hydrolysis specificity). [Link]
-
Daicel Corporation. "Instruction Manual for CROWNPAK CR(+)." Chiral Technologies. [Link]
assessing the scalability of different synthesis protocols
Initiating Search Protocols
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Analyzing Scalability Strategies
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benchmarking (S)-2-ethylbutyl 2-aminopropanoate against other chiral reagents
Introduction: The Strategic Role of the 2-Ethylbutyl Moiety
In the landscape of nucleotide prodrugs (ProTides), the choice of the ester motif on the amino acid promoiety is not merely a structural decision—it is a determinant of bioavailability, metabolic activation, and therapeutic index.
(S)-2-ethylbutyl 2-aminopropanoate (the 2-ethylbutyl ester of L-alanine) has emerged as a "Goldilocks" reagent, most notably validated by its incorporation into Remdesivir (GS-5734) .[1] Unlike the isopropyl ester used in Sofosbuvir or the methyl esters of early-generation ProTides, the 2-ethylbutyl group offers a unique balance of high lipophilicity and specific sensitivity to Cathepsin A (CatA) .
This guide benchmarks this reagent against its primary chiral alternatives (Isopropyl L-alaninate, Methyl L-alaninate, and Benzyl L-alaninate), providing the experimental rationale for its selection in next-generation antiviral development.[1]
Mechanism of Action: The ProTide Activation Pathway
To understand the benchmarking data, one must visualize the activation pathway. The reagent serves as a "mask" for the phosphate group, allowing cell entry.
Figure 1: The metabolic activation pathway.[1] The efficiency of the first step (Ester Hydrolysis) is dictated by the specific ester reagent chosen.
Benchmarking Data: 2-Ethylbutyl vs. Alternatives
The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the 2-ethylbutyl reagent against standard alternatives.
Table 1: Physicochemical & Metabolic Comparison
| Feature | (S)-2-Ethylbutyl 2-aminopropanoate | Isopropyl L-alaninate (Sofosbuvir type) | Methyl L-alaninate | Benzyl L-alaninate |
| Lipophilicity (LogP contribution) | High (++++) | Moderate (++) | Low (+) | Moderate-High (+++) |
| Plasma Stability ( | High (>24h) | Moderate | Low (Rapid cleavage) | Moderate |
| Cathepsin A Specificity | Excellent ( | Good | Poor (Non-specific esterases) | Good |
| Cellular Loading Efficiency | Superior | Standard | Low | Good |
| Primary Use Case | Lung/Lymphatic targeting (e.g., Ebola, COVID) | Liver targeting (HCV) | Systemic (Historical) | CNS/Systemic |
Analysis of Causality:
-
Lipophilicity: The bulky 2-ethylbutyl group significantly increases the LogP of the parent nucleotide. This is critical for loading into tissues with difficult permeation profiles (e.g., complex viral reservoirs) compared to the smaller isopropyl group.
-
Enzymatic Trigger: Methyl esters are often cleaved non-specifically by plasma esterases (CES1), leading to premature drug release in the blood (toxicity). The sterically hindered 2-ethylbutyl ester resists plasma esterases but remains a high-affinity substrate for intracellular Cathepsin A , ensuring the drug is released inside the cell.
Experimental Protocol: Synthesis & Application
This section details the synthesis of the stable p-toluenesulfonate (Tosylate) salt of the reagent, which is the industry standard for storage and stoichiometry control, followed by its coupling.
Workflow Diagram
Figure 2: Synthesis workflow from raw materials to active coupling reagent.
Protocol A: Synthesis of (S)-2-ethylbutyl 2-aminopropanoate Tosylate
Objective: Isolate the reagent as a stable, non-hygroscopic salt.
-
Charge: In a reactor equipped with a Dean-Stark trap, suspend L-Alanine (1.0 eq) and p-Toluenesulfonic acid monohydrate (1.05 eq) in Toluene (10-15 volumes).
-
Addition: Add 2-Ethyl-1-butanol (1.2 - 1.5 eq). Note: The excess alcohol drives the equilibrium.
-
Reflux: Heat to reflux (
). Continuously remove water via the Dean-Stark trap.-
Checkpoint: Reaction is complete when water evolution ceases (approx. 4-6 hours).[1]
-
-
Workup: Cool the mixture to
. Distill off excess toluene/alcohol under reduced pressure to obtain a thick oil. -
Crystallization (Critical Step):
-
Add Ethyl Acetate (3 volumes) to dissolve the oil.
-
Slowly add n-Heptane (or Methyl tert-butyl ether) as an anti-solvent until turbidity is observed.[1]
-
Cool to
and stir for 2 hours to induce precipitation.
-
-
Filtration: Filter the white solid, wash with cold heptane, and dry under vacuum at
.
Protocol B: Benchmarking the Coupling Efficiency
Objective: Compare the diastereoselectivity (Sp vs Rp yield) of the 2-ethylbutyl reagent against the Isopropyl reagent.
-
Substrate: Phenyl dichlorophosphate (1.0 eq).
-
Reagent: (S)-2-ethylbutyl 2-aminopropanoate Tosylate (1.0 eq) vs Isopropyl analog.[1]
-
Base: Triethylamine (2.0 eq) in DCM at
. -
Observation:
-
The bulky 2-ethylbutyl group often imparts higher kinetic diastereoselectivity during the formation of the phosphoramidate precursor compared to the smaller methyl ester.
-
Data Point: Analyze the crude ratio of Sp/Rp isomers via
NMR.
-
Expert Commentary: Why Choose 2-Ethylbutyl?
-
Poor Cellular Entry: The parent nucleoside is highly polar. The lipophilicity of the 2-ethylbutyl tail (
contribution) is superior to isopropyl for crossing the lipid bilayer. -
High Plasma Turnover: If your candidate is unstable in plasma due to ubiquitous esterases, the steric bulk of the 2-ethylbutyl group protects the ester bond in transit, reserving hydrolysis for the intracellular Cathepsin A.
Contraindications: Do not use this reagent if the target tissue lacks Cathepsin A expression, as the prodrug will fail to activate (remain "locked").
References
-
Siegel, D. et al. (2017). "Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][triazin-4-amino] Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses."[1] Journal of Medicinal Chemistry. Link[1]
-
Mehellou, Y., Rattan, H. S., & Balzarini, J. (2018). "The ProTide Prodrug Technology: From the Concept to the Clinic." Journal of Medicinal Chemistry. Link[1]
-
Murakami, E. et al. (2010). "Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977 (Sofosbuvir)." Journal of Biological Chemistry. Link
-
Eastman, R. T. et al. (2020). "Remdesivir: A Review of Its Discovery and Development Leading to Emergency Use Authorization for Treatment of COVID-19." ACS Central Science. Link[1]
-
Birkus, G. et al. (2007). "Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131."[3] Antimicrobial Agents and Chemotherapy.[4] Link[1]
Sources
- 1. Cvd-0016508 | C27H35N6O8P | CID 56832851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101560202B - Preparation method of 2- (2-thienyl) ethanol p-toluenesulfonate - Google Patents [patents.google.com]
- 3. Cathepsin A Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (S)-2-ethylbutyl 2-aminopropanoate
[1]
Executive Summary & Chemical Context
(S)-2-ethylbutyl 2-aminopropanoate (CAS: 1191237-69-0) is a critical chiral intermediate used in the synthesis of the antiviral drug Remdesivir (GS-5734).[1] Specifically, it serves as the L-alanine ester moiety that facilitates the intracellular metabolism of the prodrug into its active nucleoside triphosphate form.[1]
Why this guide exists: Handling this compound requires a dual-focus safety strategy:
-
Operator Safety: As an amino acid ester, it possesses significant irritation potential to mucous membranes and skin.
-
Compound Integrity: The ester linkage is susceptible to hydrolysis upon exposure to atmospheric moisture. Improper handling compromises the yield of the subsequent PROTIDE™ coupling reaction.
This guide moves beyond generic SDS statements to provide an operational workflow designed for high-purity synthesis environments.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific hazards associated with the functional groups present (primary amine and ester).[1]
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | Direct contact can cause dermatitis. The free base form (liquid/oil) penetrates skin faster than salt forms. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Splash hazard is high during transfer. Vapors can irritate the ocular surface.[2][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][4][5] | Inhalation of aerosols or dust (if salt form) triggers coughing and throat inflammation. |
| Reactivity | N/A | Moisture Sensitive. | Hydrolysis yields L-alanine and 2-ethyl-1-butanol, degrading stoichiometry.[1] |
Personal Protective Equipment (PPE) Matrix
Rationale: The selection below prioritizes barrier protection against organic amines and prevents biological contamination of the sample.
PPE Specification Table
| PPE Component | Standard Specification | Enhanced Protocol (Scale-Up >10g) | Technical Rationale (The "Why") |
| Hand Protection | Nitrile Gloves (Min thickness: 0.11 mm) | Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene) | Nitrile provides excellent resistance to aliphatic amines.[1] Double gloving allows the outer layer to be discarded immediately upon contamination without exposing skin. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient for liquid amines due to potential for splashes to bypass side shields. Goggles seal the ocular area. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100/OV Respirator (If outside hood) | Engineering controls (hood) are primary.[1] If weighing solids outside a hood, a particulate respirator is required to prevent sensitization. |
| Body Protection | Lab Coat (Cotton/Poly blend, buttoned) | Tyvek® Sleeve Covers + Lab Coat | Wrist gaps are the most common exposure point.[1] Sleeve covers bridge the gap between glove and lab coat. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Engineering Controls
Objective: Establish a moisture-free, safe zone.[1]
-
Ventilation Verification: Confirm fume hood flow is active. Tape a Kimwipe to the sash bottom; it should angle inward at 45°.
-
Moisture Control: Ensure all glassware is oven-dried. If using the free base liquid, have dry dichloromethane (DCM) or tetrahydrofuran (THF) ready for immediate dilution, which reduces vapor pressure and hydrolysis risk.[1]
-
Decontamination Station: Place a beaker of dilute acetic acid (5%) or citric acid nearby. This neutralizes minor amine spills immediately.
Phase 2: Transfer & Weighing
Objective: Precision transfer without aerosol generation.[1]
-
If Solid (Salt Form):
-
If Liquid (Free Base):
-
Use a glass syringe with a long needle to withdraw from the storage container.
-
Avoid pouring. Pouring creates drips on the bottle threads, which oxidize and seize the cap.[1]
-
Self-Validating Step: Check the syringe plunger movement. If it feels "gritty" or stuck, the compound may be polymerizing or reacting with the lubricant; discard and use a fresh, all-glass syringe.[1]
-
Phase 3: Reaction Setup
-
Add the (S)-2-ethylbutyl 2-aminopropanoate to the reaction vessel last or as specified, usually at low temperature (0°C) to control exotherms when coupling.
-
Immediately purge the headspace with Nitrogen or Argon to prevent moisture ingress.
Phase 4: Disposal & Cleanup[1]
-
Quench: Rinse all contaminated spatulas/syringes with the dilute acid solution prepared in Phase 1.
-
Waste Stream: Dispose of in Organic Basic Waste . Do not mix with oxidizers (e.g., nitric acid waste) as amines can form explosive N-nitroso compounds.[1]
Visualizations
Diagram 1: PPE Decision Logic
This logic gate ensures you select the right protection based on the physical state of the intermediate.[1]
Caption: Decision tree for selecting PPE based on the physical form (salt vs. free base) of the intermediate.
Diagram 2: Safe Handling Workflow
A closed-loop system to prevent contamination and exposure.[1]
Caption: Operational cycle emphasizing moisture control (Equilibration/Purging) and safety (Decontamination).
Emergency Response Procedures
-
Eye Contact: Immediately flush with water for 15 minutes.[4] Hold eyelids open. The amine nature makes this a time-critical injury to prevent corneal clouding.[1]
-
Skin Contact: Wash with soap and water.[4][5] Do not use alcohol or organic solvents, as they may increase skin absorption of the ester.
-
Spill (Liquid): Absorb with vermiculite or sand. Do not use combustible materials (sawdust). Collect in a sealed container labeled "Hazardous Waste - Amine."[1]
References
-
PubChem. (n.d.).[6] 2-Ethylbutyl 2-aminopropanoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
-
National Institutes of Health (NIH). (2023). Remdesivir - Drug Information. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
